Fmoc-S-Methyl-L-Cysteine

Catalog No.
S726533
CAS No.
138021-87-1
M.F
C19H19NO4S
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-S-Methyl-L-Cysteine

CAS Number

138021-87-1

Product Name

Fmoc-S-Methyl-L-Cysteine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1

InChI Key

SKNJDZVHMNQAGO-KRWDZBQOSA-N

SMILES

Array

Synonyms

138021-87-1;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(methylthio)propanoicacid;FMOC-S-METHYL-L-CYSETEINE;FMOC-CYS(ME)-OH;Fmoc-S-Methyl-L-Cysteine;FMOC-L-CYS(ME)-OH;L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-methyl-;SCHEMBL3436129;CTK4C1061;MolPort-006-705-792;ZINC2560718;AKOS015837258;AKOS015907830;AB05411;RTR-005035;AJ-40631;AK129319;AN-31893;KB-209625;TR-005035;FT-0679825;I14-26563;N-(9H-Fluorene-9-ylmethoxycarbonyl)-S-methyl-L-cysteine;N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-S-METHYL-L-CYSTEINE;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanyl-propanoicacid

Canonical SMILES

CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-cys(me)-oh

Comparison of Common Fmoc-Cysteine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Derivative Name CAS Number Molecular Weight (g/mol) Molecular Formula S-Protecting Group Key Characteristics & Applications
Fmoc-Cys(Trt)-OH [1] 103213-32-7 585.71 C₃₇H₃₁NO₄S Trityl (Trt) Standard protection for Fmoc/tBu SPPS; removed with 95% TFA; excellent synthesis characteristics [1] [2].
Fmoc-L-Cys(Mmt)-OH [3] 177582-21-7 615.73 C₃₈H₃₃NO₅S p-Methoxytrityl (Mmt) Very acid-labile; allows for highly selective deprotection in the presence of Trt; ideal for orthogonal synthesis [4].
Fmoc-Cys(Acm)-OH [2] Information Missing Information Missing Information Missing Acetamidomethyl (Acm) Orthogonal to acid-labile groups; removed by iodine to form disulfide bonds directly; lower racemization during coupling [4] [2].

Experimental Protocols for Peptide Synthesis

The synthesis of cysteine-containing peptides requires careful selection of protecting groups and handling to avoid side reactions.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the standard cycle for chain assembly on solid support [5]:

  • Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
  • Washing: Wash the resin multiple times with DMF to remove deprotection by-products.
  • Coupling: Activate the incoming Fmoc-amino acid (e.g., with HBTU/DIPEA) and couple it to the free amine on the resin.
  • Washing: Wash the resin with DMF to remove excess coupling reagents. After full sequence assembly, the peptide is cleaved from the resin, and all remaining protecting groups are removed simultaneously with a strong acid cocktail like TFA containing appropriate scavengers [2].
Specific Considerations for Cysteine Derivatives
  • Racemization Prevention: Cysteine derivatives are prone to base-catalyzed racemization during activation and coupling [4]. To minimize this:
    • Use weak bases like collidine instead of stronger ones like DIPEA.
    • Employ coupling reagents like carbodiimides (DIC) with HOBt or HOAt in less polar solvents.
    • Avoid pre-activation and excessive heating [4].
  • Handling C-terminal Cysteine: To avoid base-induced side reactions when cysteine is the C-terminal residue, use trityl-type resins (e.g., 2-chlorotrityl chloride resin) instead of Wang-type resins [5].
  • Orthogonal Deprotection for Disulfide Bonds: For peptides with multiple disulfide bonds, use orthogonal protecting groups (e.g., Trt/Mmt or Trt/Acm). This allows for selective deprotection and controlled, sequential formation of disulfide bridges [4].

Synthesis and Deprotection Workflows

The following diagrams illustrate the key logical pathways for peptide assembly and the selective deprotection strategies enabled by different cysteine protecting groups.

G Resin Solid Support Resin FmocDeprot Fmoc Deprotection (20% Piperidine) Resin->FmocDeprot Coupling Coupling of Fmoc-Cys(PG)-OH FmocDeprot->Coupling Repeat Repeat Cycle Coupling->Repeat  Chain Elongated Repeat->FmocDeprot Next AA Cleavage Cleavage & Global Deprotection (TFA + Scavengers) Repeat->Cleavage Sequence Complete CrudePeptide Crude Peptide with Free Thiols Cleavage->CrudePeptide

General Fmoc-SPPS workflow for cysteine-containing peptides.

G Start Peptide with Orthogonal Cys(PG1, PG2) SelectiveDeprot Selective Deprotection (e.g., Mild Acid for Mmt) Start->SelectiveDeprot FirstOxidation Controlled Oxidation SelectiveDeprot->FirstOxidation  Free Thiols FirstSS Peptide with One Disulfide Bond FirstOxidation->FirstSS GlobalDeprot Global Deprotection (Strong Acid / Iodine) FirstSS->GlobalDeprot SecondOxidation Oxidative Folding GlobalDeprot->SecondOxidation All Thiols Free FoldedPeptide Folded Peptide with Multiple SS SecondOxidation->FoldedPeptide

Orthogonal strategy for forming multiple disulfide bonds.

Key Technical Insights

  • Role in Complex Peptide Synthesis: The development of orthogonally cleavable S-protecting groups like Mmt and Acm is fundamental for the synthesis of complex peptides with multiple disulfide bonds, which are crucial for stabilizing the biologically active conformation of many therapeutic peptides [4].
  • Critical Side Reaction: Racemization during cysteine activation is a significant concern that can lead to epimeric impurities. The extent of this side reaction depends on the nature of the thiol protecting group and the coupling conditions, which must be carefully optimized for each synthetic target [4].

References

Comprehensive Application Notes & Protocols for Fmoc-S-methyl-L-Cysteine in Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fmoc-S-methyl-L-Cysteine in SPPS

This compound (CAS 138021-87-1) represents a specialized cysteine derivative that plays a critical role in modern solid-phase peptide synthesis (SPPS), particularly for applications requiring thioether stability or specific post-translational modifications. This protected amino acid derivative features the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amine functionality while incorporating a methyl group attached to the sulfur atom of cysteine's side chain, creating a stable thioether linkage that resists oxidation during synthesis. The strategic implementation of S-methyl cysteine protection addresses one of the most significant challenges in peptide chemistry: the controlled manipulation of cysteine residues that would otherwise be susceptible to various side reactions, including premature disulfide bond formation, oxidation to sulfonic acids, or β-elimination under basic conditions. For researchers working with cysteine-rich peptides or those requiring specific disulfide patterning, this compound provides a valuable tool that enhances synthetic flexibility while maintaining the orthogonal deprotection capabilities essential for Fmoc-based strategies [1].

The incorporation of S-methyl cysteine protection aligns with the broader orthogonal protection strategy that underpins modern Fmoc-SPPS methodology, where different classes of protecting groups are removed by distinct chemical mechanisms without interfering with one another. Unlike acid-labile trityl-based cysteine protections or acetamidomethyl (Acm) groups requiring heavy metals for removal, the S-methyl group offers unique stability across diverse conditions while still enabling eventual conversion to free thiols when needed through specialized reduction protocols. This derivative has found particular utility in the synthesis of complex peptide architectures including cyclic peptides, lanthipeptides, and other therapeutics where precise control over cysteine reactivity is essential for biological function. Additionally, the growing interest in cysteine mimetics for structure-activity relationship studies and metabolic stabilization of peptide therapeutics has further expanded the applications of this versatile building block in both academic and industrial settings [2] [1].

Chemical Properties and Characteristics

This compound possesses distinct molecular characteristics that make it particularly valuable for peptide synthesis applications. With a molecular formula of C19H19NO4S and a molecular weight of 357.42 g/mol, this derivative maintains the core structure of cysteine while incorporating specific protecting groups that alter its reactivity profile. The compound is commercially available with a purity of ≥98%, ensuring reliable performance in synthetic applications. The S-methyl group creates a stable thioether linkage that differs significantly from the more labile protections used in standard cysteine derivatives, providing enhanced resistance to both acidic and basic conditions encountered during standard Fmoc-SPPS protocols [1].

The structural configuration of this compound combines the base-labile Fmoc protection on the alpha-amine with the permanent thioether protection on the sulfur atom, creating a dual-protection scheme that requires different strategies for deprotection depending on the desired final product. The molecular structure maintains the chiral integrity of the L-cysteine backbone while introducing the methyl group on the sulfur atom, which significantly increases the hydrophobic character of the molecule compared to unprotected cysteine or those with standard acid-labile protections. This altered hydrophobicity can actually improve the solubility properties during coupling steps in non-polar solvents and potentially reduce intermolecular aggregation that often plagues the synthesis of cysteine-rich peptides. The table below summarizes the key properties of this compound in comparison to other common cysteine protecting groups [2] [1]:

Table 1: Comparative Properties of Fmoc-Cysteine Derivatives

Protecting Group Chemical Structure Deprotection Conditions Stability During Fmoc SPPS Common Applications
S-methyl Thioether Strong nucleophiles, reducing agents Excellent stability to TFA, piperidine Thioether bridges, methylation studies, stable cysteine mimics
Trityl (Trt) Trityl-thioether Standard TFA cleavage Labile to TFA Standard free thiol formation, straightforward deprotection
Acetamidomethyl (Acm) Acetamidomethyl Heavy metals (Hg, Ag) or iodine oxidation Stable to TFA and piperidine Orthogonal disulfide formation, stable during processing
t-Butylthio (StBu) t-Butyl disulfide Phosphines or thiols Stable to TFA and piperidine Orthogonal deprotection, on-resin disulfide formation
Tetrahydropyranyl (Thp) Tetrahydropyranyl Standard TFA cleavage Moderate stability to dilute acid Reduced racemization, alternative to Trt

The steric and electronic properties imparted by the S-methyl group significantly influence the coupling efficiency and potential side reactions during peptide synthesis. Unlike more bulky trityl-based protections, the methyl group presents minimal steric hindrance during amide bond formation, potentially improving coupling kinetics while still providing sufficient protection of the sulfur atom. However, the electron-donating nature of the methyl group can slightly influence the acidity of the alpha-proton, requiring attention to potential racemization risk during activation and coupling steps. This necessitates the use of coupling conditions that minimize base exposure, such as those employing DIPCDI/Oxyma or preformed symmetrical anhydrides, which have been shown to reduce racemization in sensitive cysteine derivatives [2].

Strategic Advantages in Peptide Synthesis

The implementation of This compound in SPPS offers several distinct strategic advantages that address specific challenges in peptide chemistry. The most significant benefit lies in the complete elimination of sulfur oxidation or disulfide scrambling during the synthesis process, as the thioether bond is inherently stable under standard Fmoc deprotection and resin cleavage conditions. This stability proves particularly valuable when synthesizing cysteine-rich peptides or those containing multiple redox-sensitive residues, where maintaining specific oxidation states throughout the synthetic process is essential for obtaining the desired product. Furthermore, unlike acid-labile protections such as Trt or Thp groups that require careful scavenger selection to prevent cation-induced side reactions, the S-methyl group remains entirely inert to Lewis acids and carbocation scavengers, simplifying the cleavage cocktail formulation and reducing the risk of modification of other sensitive residues like tryptophan or methionine [2] [1].

Another significant advantage emerges in the context of orthogonal disulfide formation strategies, particularly when combined with other cysteine protecting groups. While the S-methyl group itself is not typically used in standard orthogonal schemes due to the harsh conditions required for its removal, it provides a perfectly stable protection that withstands the conditions needed to remove more labile groups like Mmt or Acm. This enables sophisticated disulfide patterning in complex peptides containing multiple cysteine pairs, where the S-methyl protected residues can serve as permanent thioether mimics or be selectively deprotected at a later stage under specific conditions. Additionally, the incorporation of S-methyl cysteine directly produces non-reducible cysteine analogs that are valuable for structure-function studies, metabolic stabilization of therapeutic peptides, and the creation of protease-resistant analogs, eliminating the need for post-synthetic modification steps that often proceed with variable efficiency [2].

Table 2: Strategic Advantages and Limitations of this compound

Strategic Aspect Advantage Consideration Recommended Application Context
Synthetic Stability Complete resistance to oxidation, disulfide scrambling during synthesis Requires strong nucleophiles or reducing agents for deprotection Synthesis of oxidation-sensitive peptides, cysteine-rich sequences
Orthogonal Protection Stable to TFA, piperidine, and heavy metal-based deprotection Not selectively removable in standard orthogonal schemes Permanent cysteine protection, thioether bridge formation
Steric Profile Minimal steric hindrance during coupling Altered electronic properties may influence racemization Sequences requiring high coupling efficiency, sterically constrained peptides
Post-Synthetic Modification Serves as non-reducible cysteine mimic Limited conversion to free thiol when needed Metabolic stabilization, structure-activity relationship studies
Cleavage Conditions Compatible with all standard scavenger systems Not removed during standard TFA cleavage Sequences containing other acid-sensitive modifications or protections

The unique stability profile of this compound also enables novel synthetic strategies that are challenging with standard cysteine protections. For example, in the synthesis of cyclic peptides via intramolecular disulfide formation, S-methyl protected residues can serve as permanent non-participating cysteine analogs that allow specific regiocontrol over which cysteine pairs form disulfide bonds. Similarly, in the construction of branched peptide architectures or peptide conjugates, the stable thioether linkage can function as a synthetic handle for further elaboration after complete deprotection of other functional groups. The growing interest in lanthipeptide synthesis and other post-translationally modified peptides has further expanded the utility of S-methyl cysteine as both a stable protection strategy and a mimic of natural thioether bridges found in these specialized peptide classes [1].

Detailed Synthetic Protocols

Resin Handling and Peptide Assembly

The successful incorporation of This compound into peptide sequences begins with proper resin selection and handling. For standard peptide acid synthesis, 2-chlorotrityl chloride resin is strongly recommended, especially when cysteine derivatives are positioned at the C-terminus, as it minimizes epimerization and prevents the formation of β-piperidinylalanine side products that can occur with Wang-type resins. The loading procedure involves swelling the resin in dry DCM for 30 minutes, then reacting with this compound (typically 1.2-1.5 equivalents relative to resin loading capacity) in the presence of a base such as DIEA (2.0-4.0 equivalents) in dry DCM for 1-2 hours. The remaining unreacted chloride sites are then capped using a mixture of DCM/MeOH/DIEA (80:15:5) for 20 minutes, followed by thorough washing with DCM and DMF. For peptide amide synthesis, Rink amide resin provides excellent results, with loading performed similarly using this compound in the presence of coupling reagents such as HBTU/HOBt or DIC/Oxyma in DMF [2] [3].

The stepwise assembly of the peptide chain follows standard Fmoc-SPPS protocols with specific considerations for the S-methyl cysteine residue. Fmoc deprotection is typically performed using 20-30% piperidine in DMF (1 × 2-3 minutes and 1 × 8-10 minutes) with thorough DMF washing between deprotection steps. The incorporation of this compound itself requires careful selection of coupling conditions to minimize racemization, which can be more pronounced with cysteine derivatives compared to other amino acids. The most effective activation methods employ DIPCDI/Oxyma Pure (0.9 M Oxyma in DMF with 1.0 M DIPCDI in DCM, 4:1 v/v, 4-5 equivalents) or preformed symmetrical anhydrides, which provide excellent coupling efficiency while maintaining low racemization levels (typically <1%). Coupling reactions should be monitored using standard qualitative tests (ninhydrin, chloranil) or quantitative methods, with double couplings recommended for challenging sequences or when incorporating after sterically hindered residues. The complete synthetic workflow from resin preparation to final cleavage can be visualized in the following diagram:

G This compound SPPS Workflow R1 Resin Selection & Swelling R2 This compound Loading R1->R2 Dry DCM 30 min R3 Fmoc Deprotection (Piperidine/DMF) R2->R3 Capping MeOH/DIEA R4 Amino Acid Coupling (DIPCDI/Oxyma Recommended) R3->R4 Wash DMF R5 Repeat Deprotection/Coupling Cycle R4->R5 Completion Test R6 Final Fmoc Deprotection R5->R6 Sequence Complete R7 Resin Cleavage (TFA Cocktail) R6->R7 Wash & Dry R8 Ether Precipitation R7->R8 TFA Evaporation R9 Purification & Characterization R8->R9 Centrifugation

Cleavage and Global Deprotection

The cleavage and global deprotection of peptides containing S-methyl-L-cysteine follows standard protocols, with the important note that the S-methyl group remains intact under these conditions. The recommended cleavage cocktail for most applications is TFA/water/TIS (95:2.5:2.5 v/v/v), which effectively removes all standard acid-labile protecting groups while providing efficient scavenging of reactive species. For peptides containing multiple hydrophobic residues or those prone to aggregation, the addition of phenol (2-5%) or EDT (1-3%) can improve cleavage efficiency and reduce side reactions. The cleavage reaction is typically performed for 2-4 hours at room temperature using approximately 10-20 mL of cocktail per gram of resin, with gentle agitation to ensure thorough mixing. Following cleavage, the peptide is precipitated by filtering the cleavage mixture into cold methyl tert-butyl ether (approximately 10 volumes relative to the cleavage volume), collected by centrifugation, and washed multiple times with fresh ether to remove residual scavengers and cleavage byproducts [2] [3].

It is crucial to recognize that the S-methyl protection will remain intact following standard cleavage conditions, yielding peptides with permanent thioether modifications at cysteine positions. If conversion to free thiols is required, specialized reductive demethylation procedures must be employed after purification. The most common method involves treatment with mercaptoethanol (20-50 equivalents per S-methyl group) in strongly basic conditions (pH > 10) or using metal-assisted demethylation with nickel boride or similar reagents, though these methods often proceed with variable efficiency and require careful optimization. For this reason, the decision to incorporate S-methyl cysteine should be made with clear intent regarding the desired final product, as efficient deprotection to free thiols remains challenging and may not be suitable for all applications. When free thiols are required, alternative protections such as Trt or Thp offer more straightforward deprotection pathways, though they lack the superior stability of the S-methyl group during synthesis [2] [1].

Disulfide Bond Formation Strategies

The implementation of disulfide bond formation in peptides containing S-methyl-L-cysteine requires specialized strategies due to the stability of the thioether linkage. For peptides where only select cysteine residues should form disulfide bonds while others remain permanently protected as thioethers, the S-methyl group provides an ideal non-participating protection that survives standard disulfide formation conditions. The most common approach for regioselective disulfide formation involves incorporating orthogonal cysteine protections (such as Acm, Mmt, or StBu) alongside S-methyl cysteine residues, allowing stepwise formation of multiple disulfide bonds. For the initial disulfide formation, the peptide is typically dissolved in a volatile buffer such as 0.1 M ammonium bicarbonate (pH 7.5-8.5) at concentrations of 0.1-1.0 mg/mL, with gentle stirring and air oxidation over 12-48 hours. For more efficient oxidation, particularly with poorly soluble peptides, the addition of redox-shuttling systems such as reduced and oxidized glutathione (1-10 mM and 0.1-1 mM respectively) in pH 7.5-8.5 buffer can significantly improve folding efficiency and kinetics [2] [3].

For applications requiring complete disulfide formation without permanent thioether protection, S-methyl cysteine is generally not the appropriate choice unless followed by demanding deprotection conditions. However, in cases where only temporary stabilization during synthesis is needed, demethylation strategies can be attempted prior to disulfide formation. The most viable approach involves treatment with metal complexes such as nickel boride generated in situ from nickel chloride and sodium borohydride in methanol/water mixtures, though these conditions are harsh and may not be compatible with all peptide sequences. Alternatively, radical-induced demethylation using methods such as photolysis with riboflavin or other photosensitizers has shown promise in specific cases, though general protocols remain underdeveloped. The table below compares common disulfide formation methods applicable to peptides containing S-methyl protected cysteines:

Table 3: Disulfide Formation Methods for Peptides Containing S-Methyl Cysteine

Method Chemical Basis Compatibility with S-Methyl Typical Conditions Advantages Limitations
Air Oxidation Molecular oxygen as oxidant Full compatibility 0.1-1.0 mg/mL peptide in pH 7.5-8.5 buffer, 12-48 hours Simple, no additional reagents Slow, inefficient for poorly soluble peptides
Glutathione Redox Equilibrium between reduced and oxidized glutathione Full compatibility 1-10 mM GSH, 0.1-1 mM GSSG in pH 7.5-8.5 buffer, 6-24 hours Efficient, mimics biological folding Requires removal of small molecule additives
DMSO Oxidation Dimethyl sulfoxide as oxidant Full compatibility 5-20% DMSO in aqueous or aqueous/organic solvent, 2-12 hours Rapid, works at lower pH May cause oxidation of other residues (Met, Trp)
Metal-Assisted Demethylation/ Oxidation Sequential deprotection and oxidation Requires deprotection step Nickel boride or similar for demethylation followed by standard oxidation Converts S-methyl to free thiol Harsh conditions, variable efficiency, potential side reactions

An emerging strategy for complex disulfide patterning combines S-methyl cysteine with other orthogonal protections to achieve specific connectivity. For example, in three-disulfide peptides, two disulfides can be formed sequentially using standard orthogonal protections (Acm/Mmt), while the S-methyl group permanently blocks the third cysteine pair from participation, creating a disulfide-deficient analog for structure-activity studies. Similarly, in the synthesis of lanthipeptide analogs or other thioether-bridged peptides, the S-methyl group can serve as a non-native bridge that mimics the natural thioether linkage while providing enhanced stability to reduction. These sophisticated applications highlight the unique value of S-methyl cysteine in peptide engineering, particularly for therapeutic applications where precise control over disulfide connectivity and stability is crucial for biological activity and pharmacological properties [2] [3] [1].

Troubleshooting and Optimization

The synthesis of peptides containing This compound can present specific challenges that require targeted troubleshooting approaches. One of the most significant issues is potential racemization during coupling, as cysteine derivatives are particularly prone to base-induced epimerization. This problem is especially acute when using strong activating agents like HBTU with high concentrations of tertiary amine bases, and is further exacerbated by microwave heating or pre-activation protocols. To minimize racemization, employ DIPCDI/Oxyma Pure activation systems, which maintain acidic to neutral pH conditions throughout the coupling process and typically reduce racemization to <1% compared to 3-8% with base-mediated coupling methods. Additionally, when S-methyl cysteine is positioned at the C-terminus, special attention must be paid to resin selection, as standard Wang-type resins can promote both epimerization and the formation of β-piperidinylalanine side products during repeated piperidine treatments. The use of trityl-type resins such as 2-chlorotrityl chloride resin or NovaSyn TGT resin significantly reduces these side reactions and is strongly recommended for sequences with C-terminal cysteine placements [2].

Another common challenge involves the characterization and analysis of S-methyl cysteine-containing peptides, as the thioether modification alters the mass and fragmentation pattern compared to standard cysteine or cystine residues. The S-methyl group adds 14 Da per modification to the peptide mass, which must be accounted for in mass spectrometric analysis. Additionally, the lack of free thiol functionality prevents standard thiol-specific modification or labeling, complicating certain analytical approaches. For purification challenges arising from altered hydrophobicity, adjusting the mobile phase composition to include ion-pairing reagents such as 0.1% TFA for basic peptides or ammonium bicarbonate for acidic peptides can improve resolution. When incomplete coupling is suspected at S-methyl cysteine positions, the use of double coupling protocols with different activation mechanisms (e.g., initial DIC/Oxyma coupling followed by HATU/DIEA if needed) can improve incorporation efficiency without excessive racemization risk. For sequences prone to aggregation that resist standard coupling conditions, incorporating backbone protection strategies or using strong dipolar aprotic solvents like NMP or DMPU as alternatives to DMF may improve solvation and coupling efficiency [2] [3].

Research Applications and Case Studies

This compound finds diverse applications across multiple research domains, leveraging its unique stability and chemical properties. In peptide therapeutics development, it serves as a valuable tool for creating stabilized analogs of native peptides, where the replacement of disulfide bonds with non-reducible thioether linkages enhances metabolic stability while maintaining conformational restraint. This approach has been particularly successful in the design of oxidation-resistant hormone analogs and protease inhibitors, where the native disulfide bonds represent points of metabolic vulnerability. Additionally, in the construction of multivalent peptide conjugates and peptide-drug conjugates, S-methyl cysteine provides a stable anchor point for covalent attachment without the redox sensitivity associated with disulfide linkages. The non-reducible nature of the thioether bond also makes it ideal for applications in bioconjugation chemistry, where cysteine residues are commonly used as specific attachment sites for fluorophores, polyethylene glycol chains, or other functional moieties—the S-methyl protection ensures these modifications remain stable throughout storage and administration [1].

In materials science, this compound plays a significant role in the design of self-assembling peptides for nanotechnology applications. The controlled placement of hydrophobic thioether modifications influences the supramolecular assembly of peptide structures, enabling the formation of nanofibers, hydrogels, and other architectures with tailored mechanical properties. The stability of the thioether linkage under physiological conditions makes it particularly valuable for biomedical materials that must maintain integrity in reducing environments where disulfide bonds might cleave. Furthermore, in chemical biology research, S-methyl cysteine serves as an isosteric replacement for methionine in studies of protein methylation and repair, and as a stable mimic of post-translationally modified cysteine residues in studies of sulfenic acid modifications or persulfide formation. The ability to incorporate this non-canonical amino acid site-specifically through SPPS enables precise structure-function studies that would be challenging using biological expression systems [1].

Conclusion

This compound represents a specialized yet valuable tool in the peptide chemist's arsenal, offering unique advantages for synthetic applications requiring enhanced stability toward oxidative and acidic conditions. Its complete resistance to standard Fmoc-SPPS deprotection conditions makes it particularly suitable for complex, multi-step syntheses where conventional cysteine protections might prove labile or require additional orthogonal deprotection steps. While the permanent nature of the thioether modification limits its utility in applications requiring eventual free thiol generation, it provides an ideal solution for creating stable cysteine analogs for structure-activity relationship studies, metabolic stabilization of therapeutic peptides, and materials science applications. The ongoing development of more efficient deprotection methods may further expand the utility of this derivative, potentially bridging the gap between permanent protection and convertible functionality. As peptide therapeutics continue to advance toward more complex molecular architectures with specific structural constraints, specialized building blocks like this compound will play an increasingly important role in enabling these synthetic achievements [2] [1].

References

Overview of Cysteine Protection in Fmoc-SPPS

Author: Smolecule Technical Support Team. Date: February 2026

In Solid-Phase Peptide Synthesis (SPPS), protecting the reactive cysteine thiol side chain is crucial to prevent unwanted side reactions, such as oxidation or alkylation, which could lead to incorrect disulfide bond formation or other impurities [1]. The choice of protecting group is paramount and depends on the desired final peptide structure and synthesis strategy [2].

The Fmoc group itself protects the alpha-amino group of the amino acid and is removed with a base like piperidine during each synthesis cycle [3] [4]. The "Me" in Fmoc-Cys(Me)-OH refers to a methyl group protecting the sulfur atom of cysteine, forming a stable thioether. This group is typically stable to the acidic conditions (e.g., TFA) used for final peptide cleavage and global deprotection [1].

General Workflow for Fmoc-SPPS with Protected Cysteine

The following diagram outlines the standard workflow for incorporating a protected cysteine, which would apply to Fmoc-Cys(Me)-OH.

Start Start SPPS Cycle A Fmoc Deprotection (20% Piperidine in DMF) Start->A B Coupling of Fmoc-Cys(Me)-OH A->B C Repeat Cycle for Subsequent Amino Acids B->C C->A Next AA D Final Fmoc Deprotection C->D E Global Cleavage & Deprotection (TFA with Scavengers) D->E End Peptide with S-Methyl Cysteine E->End

Comparison of Common Cysteine Protecting Groups

To contextualize the S-Me group, the table below summarizes more common cysteine protecting groups used in Fmoc-SPPS, as mentioned in the search results. The S-Me group is notable for its high acid stability, which is both an advantage and a limitation.

Protecting Group Deprotection Conditions Key Characteristics & Applications
Trt (Trityl) 95% TFA [4] Acid-labile; standard for free thiols; cost-effective [2].
Acm (Acetamidomethyl) Metal ions (e.g., Hg(II), Ag(I)) [2] Orthogonal to acid-labile groups; used for selective disulfide formation [1].
StBu (tert-Butylthio) Reducing agents (e.g., DTT, TCEP) [2] Orthogonal to acid-labile groups; enables on-resin disulfide formation [5].
S-Me (Methyl) Not directly specified (typically strong conditions) Forms a stable thioether; used to mimic methionine or study methylation; not removed by standard TFA cleavage [1].

Practical Considerations and Best Practices

Based on general Fmoc-SPPS principles and information on cysteine handling:

  • Racemization Risk: Cysteine derivatives are particularly prone to racemization during coupling, especially with base-mediated activation methods. To minimize this, use coupling agents like DIPCDI with additives such as Oxyma Pure or HOBt under acidic/neutral conditions [2].
  • C-Terminal Cysteine: Special care is needed when cysteine is at the C-terminus, as it is susceptible to side reactions like formation of a piperidinylalanine by-product. Using a trityl-type resin (e.g., 2-chlorotrityl chloride) is strongly recommended over Wang-type resins to suppress this [2].
  • Final Cleavage: The S-Me group is stable to standard TFA cleavage cocktails. If your target peptide requires a free thiol, Fmoc-Cys(Me)-OH is not the appropriate building block. This building block is used when the final product is designed to contain the S-methylated cysteine.

References

Comprehensive Application Notes and Protocols: Fmoc-S-Methyl-L-Cysteine in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fmoc-S-Methyl-L-Cysteine

This compound (chemical name: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-methyl-L-cysteine; CAS: 138021-87-1) is a specialized cysteine derivative that plays a critical role in modern peptide-based drug development. This compound features a dual-protection strategy with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a methyl group protecting the thiol side chain. The molecular formula is C₁₉H₁₉NO₄S with a molecular weight of 357.42 g/mol. [1] [2] [3]

The structural configuration of this compound makes it particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a key building block for introducing modified cysteine residues into peptide sequences. The methyl protection on the sulfur atom provides enhanced stability against unwanted oxidation and side reactions during peptide chain assembly, while maintaining the ability to participate in specific molecular interactions crucial for biological activity. [2] [4]

Therapeutic Applications and Mechanism of Action

Cysteine Protease Inhibition
  • Targeted Enzyme Modulation: this compound serves as a structural component in developing cysteine protease inhibitors. These enzymes, including cathepsins, play significant roles in various disease pathways such as cancer metastasis, inflammatory disorders, and parasitic infections. The methyl-protected cysteine residue can mimic the natural substrate's structure while resisting enzymatic cleavage, thereby creating effective inhibitory compounds. [5]

  • Mechanistic Insights: Cysteine proteases utilize a catalytic dyad involving a cysteine thiol group that attacks peptide bonds. Incorporation of S-methyl-cysteine creates peptides that occupy the active site without undergoing hydrolysis, effectively blocking the enzyme's activity. This mechanism is particularly valuable in developing therapeutic agents for conditions characterized by excessive proteolytic activity. [5]

Metal-Binding and Redox Mechanism Studies
  • Biomimetic Applications: The sulfur atom in this compound, while protected, can be strategically deprotected to participate in metal-coordination complexes. This property enables researchers to create peptide models that mimic natural metal-binding sites in proteins, such as zinc fingers, iron-sulfur clusters, and copper-binding domains. These models facilitate the study of electron transfer processes and oxidative stress responses relevant to neurodegenerative diseases and aging. [2]

  • Redox Chemistry Investigations: The protected thioether moiety can be converted to functionally active groups that participate in disulfide bond formation or sulfoxide chemistry, allowing researchers to design peptides that model cellular redox regulation systems. This application is particularly valuable for investigating the mechanisms of antioxidant enzymes and redox signaling molecules. [2] [6]

Self-Assembling Peptides for Drug Delivery
  • Nanostructure Design: this compound is utilized in the creation of self-assembling peptide systems that form nanofibers and hydrogels. The Fmoc group itself promotes π-π stacking interactions that drive self-assembly, while the methyl-cysteine moiety provides controlled hydrophobic interactions and protection against oxidation. These nanostructures can serve as advanced drug delivery platforms for controlled release applications. [2]

  • Stimuli-Responsive Materials: By incorporating S-methyl-cysteine residues into peptide sequences, researchers can design materials that respond to specific environmental triggers such as pH changes, enzymatic activity, or redox potential. These intelligent delivery systems can target therapeutics to specific tissues or cellular compartments, improving efficacy while reducing off-target effects. [2]

Table 1: Summary of Therapeutic Applications for this compound

Application Area Mechanism of Action Therapeutic Relevance
Cysteine Protease Inhibition Active site occupation and enzyme blocking Cancer, inflammatory diseases, parasitic infections
Metal-Binding Studies Coordination complex formation Neurodegenerative disorders, oxidative stress conditions
Redox Mechanism Investigations Disulfide bond formation and sulfoxide chemistry Antioxidant development, cellular signaling studies
Self-Assembling Peptides Nanostructure formation through molecular stacking Drug delivery systems, tissue engineering

Technical Specifications and Physicochemical Properties

Chemical Identity and Purity Specifications

Lot-Specific Analysis: this compound is commercially available in varying purity grades, with certified standards reaching ≥98% purity as confirmed by HPLC, TLC, and chiral analysis. The compound typically appears as a white to off-white powder with acceptable solubility in dimethylformamide (DMF), a common solvent for peptide synthesis. [2] [7] The optical rotation ranges between [a]D²⁰ = +12° to +18°, confirming its chiral integrity and enantiomeric purity (≥99.0%), which is critical for maintaining stereochemical consistency in therapeutic peptides. [7] [8]

Quality Verification: Each batch should be accompanied by a Certificate of Analysis (COA) providing lot-specific data. Researchers should verify identity through IR spectroscopy and assess purity through multiple chromatographic methods before use in critical synthetic applications. The presence of residual solvents such as ethyl acetate should be limited to ≤0.5%, and acetate content should not exceed 0.1% to prevent interference in coupling reactions. [7]

Storage and Stability Profiles

Optimal Preservation: To maintain stability and prevent decomposition, this compound should be stored desiccated at 2-8°C, protected from light. Under these conditions, the compound typically maintains stability for extended periods (12-24 months). Some suppliers recommend storage at -20°C for long-term preservation, particularly in high-humidity environments. [1] [3]

Stability Challenges: The Fmoc protecting group is susceptible to base-catalyzed decomposition, while the methyl thioether may oxidize to sulfoxide under strongly oxidizing conditions. Proper storage and handling are essential to maintain reagent integrity. The compound should be allowed to reach room temperature before opening containers to prevent moisture condensation, which could accelerate degradation. [4] [3]

Table 2: Physicochemical Properties of this compound

Property Specification Analytical Method
Molecular Weight 357.42 g/mol Mass spectrometry
Appearance White to off-white powder Visual inspection
Purity ≥95% to ≥98% (vendor-dependent) HPLC, TLC
Melting Point 117-130°C (varies by crystal form) Differential scanning calorimetry
Optical Rotation [a]D²⁰ = +12° to +18° Polarimetry
Solubility Soluble in DMF, DMSO; partially soluble in CH₃CN Solubility testing
Storage Conditions 2-8°C, desiccated, protected from light Stability studies

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Using this compound

Resin Preparation and Handling:

  • Select an appropriate solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) with a typical loading capacity of 0.4-0.8 mmol/g. Swell the resin in DMF for 30-60 minutes before use with gentle agitation.
  • Perform Fmoc deprotection using 20% piperidine in DMF (v/v) with two treatments of 5 and 10 minutes respectively. Wash thoroughly with DMF (5-7 times) to remove all piperidine and deprotection byproducts. [4] [7]

Coupling Protocol for this compound:

  • Prepare a activation solution containing 3-4 equivalents of this compound relative to resin loading in minimal DMF.
  • Add 3 equivalents of coupling reagents such as HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) along with 6 equivalents of DIPEA (N,N-diisopropylethylamine) as base.
  • Add the activation mixture to the resin and agitate for 45-90 minutes at room temperature. Monitor coupling completion using the Kaiser ninhydrin test or TNBS test for primary amines.
  • For difficult couplings, extend reaction time or implement double-coupling protocols with fresh reagents. After confirmed coupling, wash with DMF (3-5 times) before proceeding to the next amino acid addition. [4] [7]
Handling and Stock Solution Preparation

Solubility Considerations:

  • This compound demonstrates good solubility in polar aprotic solvents like DMF and DMSO at concentrations up to 0.5 M. For SPPS applications, prepare fresh solutions at 0.1-0.3 M in high-purity DMF.
  • Avoid using chlorinated solvents (DCM, chloroform) or alcohols as they may offer limited solubility or promote slow decomposition. Sonication for 5-10 minutes can facilitate complete dissolution when necessary.

Stock Solution Stability:

  • Prepared solutions in DMF remain stable for 24-48 hours when stored at 4°C protected from light. For extended storage, DMSO solutions can be maintained at -20°C for up to one week without significant degradation.
  • Monitor solution quality by visual inspection (discoloration indicates decomposition) and periodic HPLC analysis if extended storage is required. [3] [7]
Deprotection and Cleavage Protocols

On-Resin Fmoc Group Removal:

  • Implement standard Fmoc deprotection using 20% piperidine in DMF with efficient mixing. Ensure adequate washing (5-7 resin volumes) to completely remove the highly fluorescent dibenzofulvene-piperidine adduct.
  • Alternative base-sensitive deprotection systems including 2% DBU in DMF or 5% piperazine with 0.1 M HOBt in DMF may be employed for sensitive sequences to minimize side reactions. [4]

Global Deprotection and Resin Cleavage:

  • For the S-methyl protecting group, standard TFA cleavage conditions may not completely remove the methyl group from sulfur. Implement alternative strategies for complete deprotection:
    • Reductive cleavage using reagents such as trimethylsilyl bromide or aluminum chloride in combination with scavengers
    • Metal-assisted deprotection using silver or mercury salts when complete thiol exposure is required
    • Oxidative approaches with m-chloroperoxybenzoic acid to generate sulfoxide or sulfone derivatives for specific applications
  • Standard cleavage cocktails for peptide-resin cleavage typically include TFA with appropriate scavengers (water, triisopropylsilane, ethanedithiol) based on peptide sequence and composition. [4]

G SPPS Solid-Phase Peptide Synthesis ResinPrep Resin Preparation and Swelling SPPS->ResinPrep FmocDeprotection Fmoc Group Deprotection (20% piperidine in DMF) ResinPrep->FmocDeprotection Coupling Coupling with this compound (HBTU/HATU with DIPEA) FmocDeprotection->Coupling CompletionCheck Coupling Completion Test (Kaiser ninhydrin/TNBS) Coupling->CompletionCheck CompletionCheck->Coupling Repeat Coupling Required NextAA Next Amino Acid Cycle CompletionCheck->NextAA Coupling Successful GlobalCleavage Global Deprotection and Cleavage NextAA->GlobalCleavage Purification Peptide Purification and Analysis GlobalCleavage->Purification

Figure 1: SPPS Workflow Incorporating this compound. This diagram illustrates the sequential steps for incorporating this compound into peptide sequences using solid-phase synthesis methodology, highlighting key stages including resin preparation, repetitive deprotection/coupling cycles, and final cleavage.

Safety and Regulatory Considerations

Hazard Identification and Protective Measures

Health Hazard Classification: this compound is classified as harmful by inhalation, in contact with skin, and if swallowed (Hazard Code Xi). It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Appropriate personal protective equipment including lab coat, chemical-resistant gloves, and safety goggles should be worn at all times when handling this compound. [3]

Exposure Controls and Engineering Measures:

  • Use only in a certified chemical fume hood or with appropriate local exhaust ventilation to prevent inhalation of powder.
  • Implement good laboratory hygiene practices including thorough hand washing after handling and before eating, drinking, or using facilities.
  • Wear suitable respiratory protection if adequate ventilation is not available or during powder transfer operations that may generate dust. [1] [3]
Storage, Disposal, and Regulatory Status

Storage Requirements and Stability:

  • Store in tightly closed vessels under refrigeration (2-8°C) protected from light. For long-term storage, maintain at -20°C with desiccant to preserve stability.
  • Avoid conditions of heat, flames, and sparks as the compound is a combustible solid. In case of fire, use dry powder or carbon dioxide extinguishers; water may not be effective. [3]

Disposal Considerations and Regulatory Information:

  • Arrange disposal through a licensed chemical waste company in consultation with local waste disposal authorities, following national and regional regulations.
  • This compound is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. The compound is not approved for human consumption and should be used exclusively by qualified researchers in laboratory settings. [2] [3]

References

Comprehensive Application Notes and Protocols for Cysteine Protecting Groups in Protein Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cysteine Protecting Groups

Cysteine protecting groups are indispensable tools in modern peptide synthesis and protein engineering. The unique reactivity of the cysteine thiol group makes it particularly valuable for various applications, from synthesizing disulfide-rich peptides to creating site-specifically modified bioconjugates. However, this same reactivity presents significant challenges during synthetic procedures, including unwanted oxidation, alkylation side reactions, and racemization issues, particularly during Fmoc solid-phase peptide synthesis (SPPS) [1]. The development of sophisticated protecting group strategies has therefore become fundamental to advancing the field of protein science, enabling the synthesis of complex biomolecules such as therapeutic peptides (e.g., oxytocin, ziconotide) and antibody-drug conjugates (e.g., brentuximab vedotin) [1].

The principle behind protecting group chemistry is the temporary masking of the thiol functionality during synthetic steps where it would otherwise interfere, followed by controlled deprotection under specific conditions when the free thiol is required for disulfide bond formation or chemical modification. Over 60 individual cysteine protecting groups have been reported in the literature, each with distinct properties, deprotection mechanisms, and applications [1] [2]. The selection of an appropriate protecting group strategy is critical to the success of any peptide or protein engineering project and must be carefully considered based on the specific requirements of the target molecule and synthetic methodology.

Classification and Properties of Cysteine Protecting Groups

Cysteine protecting groups can be categorized based on their deprotection mechanisms, which determines their compatibility with different synthetic strategies and their utility in orthogonal protection schemes for complex disulfide-rich peptides.

Comprehensive Comparison of Cysteine Protecting Groups

Table 1: Properties and Applications of Common Cysteine Protecting Groups

Protecting Group Deprotection Conditions Orthogonality Key Applications Stability
Trt (Trityl) TFA (standard cleavage conditions) [3] Low Routine synthesis of peptides with free thiols [3] Stable to piperidine; labile to TFA
Acm (Acetamidomethyl) Hg(II), Ag(I), or oxidative methods [3] High Orthogonal disulfide formation [3] Stable to TFA and piperidine
tBu (S-tert-butyl) Hg(II) salts [3] High Orthogonal protection schemes Stable to TFA and piperidine
Thp (Tetrahydropyranyl) TFA [3] Moderate Alternative to Trt with lower racemization [3] Stable to 1% TFA in DCM; labile to 95% TFA
Mmt (4-Methoxytrityl) Mild acid (1-3% TFA) [3] High On-resin disulfide formation [3] Highly acid-labile
STmp (S-tert-butylsulfanylmethyl) Reduction (thiols/phosphines) [3] High On-resin modification/disulfide formation [3] Stable to TFA
Phenacyl (PAc) Zn dust, 0.1M NH₄OAc, pH 4.5, 1h [4] High Preservation of native cysteines in ligation-desulfurization [4] Stable to standard ligation/desulfurization
Specialized Protecting Groups for Advanced Applications

Beyond the commonly used protecting groups, several specialized groups offer unique advantages for specific applications in protein engineering:

  • Xanthenyl-based groups (Xan, 2-Moxan): These acid-labile groups can be rapidly removed by acid in the presence of silane or thiol scavengers and can also be oxidatively cleaved with iodine or thallium(III) tris(trifluoroacetate) to directly form disulfides [5]. They provide advantages over Trt in terms of peptide purity and absence of tryptophan alkylation.

  • Dpm (2,4-dimethylpent-3-yl): This group offers intermediate acid lability between Trt and Mmt, making it valuable for regioselective disulfide bond formation in complex peptides [6]. Its stability towards mildly acidic conditions (1-3% TFA) while being cleavable with 95% TFA enables orthogonal protection strategies when combined with more labile groups like Mmt.

  • Metal-based protection (CyMPL): This innovative approach utilizes engineered metal-binding sites to protect specific cysteine residues during labeling procedures. By incorporating cysteine residues into minimal binding sites for group 12 metal ions (Cd²⁺, Zn²⁺), specific protection is achieved while background cysteines are blocked with non-fluorescent modifiers [7]. This strategy enables specific labeling of individual cysteine residues in proteins containing multiple cysteines.

Strategic Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate cysteine protecting groups based on project goals:

G Start Start: Cysteine Protecting Group Selection Goal Define Project Goal Start->Goal A Free thiols in final product Goal->A B Single disulfide bond Goal->B C Multiple disulfide bonds Goal->C D Site-specific modification Goal->D E Acid-labile groups (Trt, Thp, Mmt) A->E B->E F Orthogonal scheme (Acm/tBu/Mmt) C->F G Fully orthogonal scheme (3+ groups) C->G H On-resin deprotection (STmp, Mmt) D->H Strategy Select Protection Strategy Protocol Develop Detailed Protocol Strategy->Protocol E->Strategy F->Strategy G->Strategy H->Strategy End Implement and Optimize Protocol->End

Applications in Protein Engineering

Disulfide Bond Formation in Complex Peptides

The regioselective formation of multiple disulfide bonds represents one of the most challenging aspects of peptide synthesis. Orthogonal protecting group strategies are essential for ensuring correct connectivity:

Regioselective Disulfide Formation Using Dpm and Mmt Groups [3]:

  • Protection Scheme: Incorporate Cys residues with S-Dpm and S-Mmt protection
  • Selective Deprotection: Remove S-Mmt groups with dilute TFA (1-3%) on solid phase while S-Dpm remains intact
  • First Disulfide: Oxidize free thiols to form the first disulfide bridge
  • Cleavage and Second Disulfide: Treat with TFA/DMSO/anisole cocktail to simultaneously cleave peptide from resin, remove S-Dpm groups, and form the second disulfide

This approach demonstrates how protecting groups with differential acid sensitivity can be leveraged for sequential disulfide formation, which is crucial for synthesizing complex disulfide-rich peptides with native connectivity.

Site-Specific Protein Labeling and Modification

Cysteine residues serve as preferred sites for specific protein modification, particularly in the development of biotherapeutics like antibody-drug conjugates (ADCs):

CyMPL (Cysteine Metal Protection and Labeling) for Specific Cysteine Labeling [7]:

  • Principle: Engineer metal-binding sites around target cysteine residues to provide selective protection during labeling procedures
  • Applications: Fluorescent labeling of specific cysteines in proteins containing multiple cysteine residues; labeling in complex protein mixtures; site-specific conjugation in biotherapeutics

Table 2: Metal Binding Affinities for CyMPL Applications

Binding Site Metal Ion Kd (μM) Relative Affinity
Single Cysteine Cd²⁺ 158,000 ± 8,000 1x
Cys/His (i+4) Cd²⁺ 16.2 ± 1.8 ~10x
Cys/His (i+3) Cd²⁺ 13.5 ± 0.8 ~12x
Cys/His (i+3,4) Cd²⁺ 4.69 ± 0.58 ~34x
Cys/Cys (i+4) Cd²⁺ 0.94 ± 0.24 ~168x
Native Chemical Ligation and Semisynthesis

Cysteine protecting groups play a crucial role in advanced protein synthesis techniques:

Phenacyl (PAc) Group for Ligation-Desulfurization [4]:

  • Application: Preservation of native cysteine residues during ligation-desulfurization chemistry
  • Advantage: Withstands standard ligation, desulfurization, and RP-HPLC conditions while remaining readily removable after completion of synthesis
  • Utility: Enables precise protein semisynthesis with preservation of structurally or functionally important native cysteine residues

Detailed Experimental Protocols

Protocol 1: Orthogonal Disulfide Bond Formation Using Acid-Labile Groups

Objective: Regioselective formation of two disulfide bonds using S-Mmt and S-Dpm protecting groups [3]

Materials:

  • Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Dpm)-OH
  • Solid support (appropriate resin)
  • Standard SPPS reagents
  • Cleavage cocktail A: TFA/TIS/water (94:1:5)
  • Cleavage cocktail B: TFA/DMSO/anisole
  • Nitrogen purging equipment

Procedure:

  • Peptide Assembly:

    • Incorporate Cys residues at predetermined positions using appropriate protecting groups (Mmt or Dpm)
    • Complete peptide synthesis using standard Fmoc-SPPS protocols
  • Selective S-Mmt Deprotection:

    • Wash resin thoroughly with DCM
    • Treat resin with cleavage cocktail A (1-3% TFA in DCM) for 5-10 minutes
    • Repeat treatment until deprotection is complete (monitor by qualitative Kaiser test)
    • Wash resin thoroughly with DCM
  • First Disulfide Formation:

    • Swell resin in appropriate solvent
    • Oxidize using iodine (10 equiv in DMF) or air oxidation with gentle bubbling
    • Monitor completion by HPLC
    • Wash resin thoroughly
  • Cleavage and Second Disulfide:

    • Treat with cleavage cocktail B (TFA/DMSO/anisole)
    • Cleave for 2-4 hours with gentle stirring
    • Precipitate in cold ether
    • Isolate crude peptide and characterize
Protocol 2: DTNP-Mediated Deprotection of Cysteine Protecting Groups

Objective: Gentle removal of various cysteine protecting groups using DTNP in TFA [8] [9]

Materials:

  • DTNP (2,2'-dithiobis(5-nitropyridine))
  • Trifluoroacetic acid
  • Thioanisole (for Pmc removal)
  • Appropriate scavengers (TIS, etc.)
  • Peptide substrate with protected cysteine

Procedure:

  • Solution Preparation:

    • Prepare 0.1-0.3 M DTNP in TFA
    • For Pmc deprotection, add 10% (v/v) thioanisole
  • Deprotection Reaction:

    • Add DTNP/TFA solution to peptide (10-20 equiv DTNP per protecting group)
    • React at room temperature for 1-4 hours
    • Monitor reaction by HPLC/MS
  • Workup:

    • Precipitate peptide in cold ether
    • Centrifuge and wash precipitate
    • Redissolve in appropriate buffer for further manipulation

Notes: DTNP shows particular effectiveness for removing Pmc groups from selenocysteine and Acm groups from cysteine. The method can be applied to iterative disulfide formation in complex peptides like oxytocin and apamin [9].

Protocol 3: CyMPL for Specific Cysteine Labeling in Complex Protein Mixtures

Objective: Site-specific fluorescent labeling of a target cysteine in proteins with multiple cysteines or in protein mixtures [7]

Materials:

  • Protein with engineered metal-binding site (~1 μM)
  • Labeling buffer
  • N-ethylmaleimide (NEM)
  • CdCl₂ or ZnCl₂ stock solutions
  • Fluorescein-5-maleimide
  • EDTA solution (500 mM, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dilute protein mixture in labeling buffer to low μM concentration
    • Ensure protein concentration does not exceed Kd for metal binding
  • Metal Protection:

    • Add CdCl₂ to final concentration of 100 μM
    • Mix gently and incubate for 10 minutes
  • Background Cysteine Blocking:

    • Add NEM to final concentration of 100 μM
    • React for 10 minutes
  • Specific Labeling:

    • Add EDTA to final concentration of 10 mM to chelate metal ions
    • Add fluorescein-5-maleimide to final concentration of 100 μM
    • React for 30-60 minutes
    • Purify labeled protein by gel filtration or dialysis

Optimization Notes:

  • Adjust metal concentration based on binding affinity (see Table 2)
  • For cysteine-cysteine binding sites, use lower metal concentrations
  • Zn²⁺ may be preferred for histidine-rich binding sites

Troubleshooting and Optimization

Common Challenges and Solutions

Incomplete Deprotection of Trt Groups [3]:

  • Problem: Trityl cation stability leads to reversible deprotection
  • Solution: Include triisopropylsilane (TIS) or triethylsilane as efficient cation scavengers
  • Optimization: Add 2.5% ethanedithiol for peptides with multiple Cys(Trt) residues

Racemization During Cysteine Coupling [3]:

  • Problem: Significant racemization with base-mediated coupling methods
  • Solution: Use coupling under acidic/neutral conditions with preformed symmetrical anhydrides or OPfp esters
  • Alternative: Employ DIPCDI/HOBt or DIPCDI/Oxyma activation

Difficulty Removing t-butylthio Group On-Resin [3]:

  • Problem: Challenges in on-resin deprotection of Cys(tButhio)
  • Solution: Use 20% β-mercaptoethanol, 0.1 M NMM in DMF
  • Alternative: Consider STmp group as more reliable alternative

Conclusion

Cysteine protecting group chemistry continues to evolve, enabling increasingly sophisticated applications in peptide synthesis and protein engineering. The strategic selection and implementation of these tools is fundamental to success in creating complex disulfide-rich peptides, site-specifically modified proteins, and novel bioconjugates. As the field advances, we anticipate continued development of new protecting groups with enhanced orthogonality, reduced racemization tendency, and compatibility with emerging synthetic methodologies. The protocols outlined herein provide a foundation for researchers to implement these powerful strategies in their protein engineering efforts.

References

Comprehensive Application Notes: Fmoc-S-methyl-L-cysteine in Self-Assembling Peptide Hydrogels

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction to Fmoc-S-Methyl-L-Cysteine

This compound (CAS: 138021-87-1) is a strategically modified cysteine derivative that plays a critical role in peptide synthesis and biomaterials science. This specialized amino acid building block features two key protective modifications: the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine, and a methyl group protecting the thiol side chain of cysteine. With a molecular formula of C₁₉H₁₉NO₄S and molecular weight of 357.42 g/mol, this compound exhibits ≥98% purity suitable for research applications [1]. The molecular structure combines the hydrophobic Fmoc group known for promoting π-π stacking interactions with the thioether functionality of the S-methyl group, creating a unique building block for designing self-assembling peptide systems.

In the context of solid-phase peptide synthesis (SPPS), this compound serves as a protected cysteine derivative that prevents unwanted oxidation or side reactions during peptide chain elongation [1]. The S-methyl group represents a semi-permanent thiol protection that remains stable under standard acidic cleavage conditions, requiring specific methods for removal that can be strategically employed in hydrogel design. This compound enables researchers to incorporate cysteine residues into peptide sequences while maintaining control over the redox state of the thiol group, which is crucial for directing self-assembly processes and functional hydrogel formation [2].

Table 1: Quantitative Data for this compound

Parameter Specification Application Significance
CAS Number 138021-87-1 Chemical identifier
Molecular Weight 357.42 g/mol Stoichiometry calculations
Purity ≥98% Synthesis reliability
Price (1g) $26.00 [1] Research budgeting
Price (5g) $92.00 [1] Bulk cost consideration
Storage -20°C [3] Material stability

Role of S-Methyl-Cysteine in Peptide Self-Assembly and Hydrogel Formation

The S-methyl group in this compound plays a multifaceted role in directing peptide self-assembly and hydrogel formation. Unlike unprotected cysteine residues that can form disulfide bridges, the thioether functionality of the S-methyl group creates a stable, non-oxidizable side chain that promotes specific molecular interactions essential for hydrogel formation. The methyl group attached to sulfur introduces additional hydrophobic character to the peptide backbone, which can significantly enhance the driving force for self-assembly through hydrophobic interactions in aqueous environments [2]. This modification enables the creation of peptide nanostructures with controlled morphology and stability, as the S-methyl group prevents uncontrolled oxidation while still participating in the hierarchical assembly process.

The mechanism of assembly for cysteine-containing peptides often relies on careful manipulation of their redox state. In nature, cysteine thiol oxidation to disulfide bridges is a key step in protein folding and stabilization [2]. Similarly, in engineered peptide systems, the S-methyl group serves as a redox-inert placeholder that can be maintained throughout synthesis and initial assembly, with potential for subsequent demethylation to expose reactive thiols for further cross-linking or functionalization. This property is particularly valuable in creating stimuli-responsive hydrogels where assembly can be triggered or modified by changes in the environmental conditions. Research has demonstrated that incorporation of cysteine derivatives into short peptide sequences (even di- and tri-peptides) can yield sophisticated hydrogel networks with tunable mechanical properties [2].

G Fmoc Fmoc-Protected Peptide Assembly Self-Assembly Forces Fmoc->Assembly π-π stacking SMethyl S-Methyl Group SMethyl->Assembly Hydrophobic interactions Hydrogel Stable Hydrogel Formation Assembly->Hydrogel Nanofiber entanglement

Figure 1: Mechanism of S-Methyl-Cysteine Directed Peptide Self-Assembly. The Fmoc group enables π-π stacking while the S-methyl group contributes hydrophobic interactions, collectively driving hydrogel formation through nanofiber entanglement.

Synthetic Protocols for Incorporating this compound in Peptide Synthesis

Solid-Phase Peptide Synthesis with Cysteine Derivatives

The incorporation of this compound into peptide sequences requires special consideration to prevent racemization and side reactions during synthesis. Racemization during coupling is particularly problematic for cysteine derivatives compared to other Fmoc-protected amino acids, especially when base-mediated activation methods like HBTU/DIPEA are employed [4]. To minimize this issue, several optimized coupling strategies have been developed:

  • Acidic/neutral coupling conditions using preformed symmetrical anhydrides demonstrate significantly reduced racemization [4].
  • DIPCDI/HOBt or DIPCDI/Oxyma activation systems provide excellent coupling efficiency while maintaining stereochemical integrity [4].
  • Avoidance of microwave heating and pre-activation techniques, which can exacerbate racemization problems with cysteine derivatives [4].

For peptides containing C-terminal cysteine residues, special attention is required to prevent epimerization and β-piperidinylalanine formation during chain extension [4]. These side reactions are particularly problematic when cysteine is anchored to Wang-type resins. The use of trityl-type resins (2-chlorotrityl resin, NovaSyn TGT, NovaPEG Trityl resins) has been shown to reduce these issues to acceptable levels and is strongly recommended for synthesizing peptide acids containing C-terminal cysteine [4].

Handling and Cleavage Considerations

Cleavage protocols for peptides containing S-methyl-cysteine require optimization based on the specific protecting groups employed in the sequence. For standard acid-labile protecting groups, the following cleavage cocktail is recommended:

  • TFA/water/TIS (95:2.5:2.5) for 2-3 hours effectively cleaves most peptides while maintaining the S-methyl protection intact [4].
  • Addition of 2.5% ethanedithiol to the cleavage cocktail helps maintain the peptide in a reduced state and minimizes side-reactions when multiple cysteine residues are present [4].
  • For peptides with high cysteine content, increased volume of cleavage cocktail (30 mL per 0.5 mmole) ensures sufficient scavenging capacity [4].

Table 2: Comparison of Cysteine Protecting Groups in Fmoc SPPS

Protecting Group Cleavage Conditions Orthogonality Racemization Risk Best Applications
S-Methyl Stable to TFA; requires nucleophilic deprotection Limited Moderate Stable hydrophobic motifs
Trt TFA with scavengers Moderate 3.3% [4] Standard free thiol formation
Acm Hg(II) or Ag(I) salts High Low Orthogonal disulfide formation
tBu Hg(II) salts High Low Selective deprotection
Thp TFA/water/TIS (95:2.5:2.5) Moderate 0.74% [4] Low racemization applications

Hydrogel Preparation and Characterization Methods

Preparation of Cysteine-Containing Peptide Hydrogels

Self-assembling peptide hydrogels incorporating cysteine derivatives can be prepared through various methods that exploit the unique properties of the S-methyl group. A general protocol for hydrogel preparation involves:

  • Peptide dissolution in a suitable solvent (typically water or aqueous buffer at low concentration, e.g., 0.5-2% w/v) with mild heating or sonication to ensure complete dissolution [5].
  • Gelation triggering through adjustment of pH, temperature, or ionic strength to initiate self-assembly. For cysteine-containing peptides, gelation can be specifically induced through oxidation to form disulfide bridges or through the strategic placement of S-methyl groups to control assembly kinetics [2].
  • Controlled deprotection of S-methyl groups when free thiol functionality is desired, using nucleophiles such as thiols or phosphines under controlled conditions [4].

For redox-responsive hydrogels, the S-methyl group can be retained during initial assembly to create a stable hydrogel network, with subsequent demethylation possible to expose reactive thiols for further cross-linking or functionalization. This approach enables the creation of hierarchically structured materials with properties that can be modified after initial assembly [2].

Characterization and Quality Control

Comprehensive characterization of cysteine-containing peptide hydrogels is essential for ensuring reproducible performance in biomedical applications. Key characterization methods include:

  • Rheological analysis to determine mechanical properties (storage modulus G', loss modulus G", yield stress) and evaluate gel strength and viscoelastic behavior [5].
  • Electron microscopy (SEM or TEM) to visualize nanofiber morphology and network structure, with particular attention to the effects of cysteine incorporation on supramolecular architecture [2].
  • Spectroscopic techniques including circular dichroism (CD) to assess secondary structure, and FTIR to evaluate hydrogen bonding patterns and β-sheet formation [6].
  • Swelling studies to determine water uptake capacity and network density, which influences drug diffusion rates in delivery applications [6].

G SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Protected peptide-resin Purification Purification & Lyophilization Cleavage->Purification Crude peptide HydrogelForm Hydrogel Formation Purification->HydrogelForm Pure peptide Char Characterization HydrogelForm->Char Functional hydrogel CysProt S-Methyl Group Stable CysProt->Cleavage CysProt->HydrogelForm

Figure 2: Experimental Workflow for Peptide Hydrogel Preparation. The S-methyl group remains stable throughout synthesis and can be maintained or selectively removed depending on the desired hydrogel functionality.

Biomedical Applications and Implementation Protocols

Drug Delivery and Immunotherapy Applications

Peptide-based hydrogels containing S-methyl-cysteine modifications have shown significant promise in drug delivery and cancer immunotherapy. These materials function as immunomaterials that can modulate the immune system through both direct interactions with immune cells and controlled release of therapeutic agents [5]. The S-methyl group contributes to hydrogel stability in physiological environments, extending release profiles and protecting encapsulated therapeutics from premature degradation.

In cancer immunotherapy applications, cysteine-containing peptide hydrogels have been utilized to address the challenge of low response rates (approximately 30%) to conventional immunotherapies [5]. These materials can be designed to locally deliver various immunotherapeutic agents, including:

  • Cancer vaccines containing tumor-associated antigens (TAAs) that stimulate anti-tumor immunity [5].
  • Immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4 antibodies) that interrupt co-inhibitory signaling pathways and promote tumor cell destruction [5].
  • Cytokines that enhance immune cell recruitment and activation within the tumor microenvironment [5].
  • Adoptive cell therapies including CAR-T cells that target specific tumor antigens [5].

The injectable nature of these peptide hydrogels enables minimally invasive administration, forming solid depots at the injection site that provide sustained release of immunotherapeutic agents while minimizing systemic exposure and side effects [6].

Tissue Engineering and 3D Cell Culture

Cysteine-modified peptide hydrogels provide an excellent platform for tissue engineering and 3D cell culture applications. The ability to fine-tune mechanical properties through controlled cross-linking and the bioactive nature of peptide sequences make these materials ideal for mimicking natural extracellular matrix environments [6]. The S-methyl group contributes to hydrogel stability while maintaining biocompatibility and enabling functionalization with cell-adhesive motifs.

Implementation protocols for tissue engineering applications include:

  • Incorporation of cell-adhesive sequences such as RGD during peptide synthesis to promote cell attachment and spreading [6].
  • Encapsulation of stem cells or primary cells during hydrogel formation to create 3D tissue constructs [6].
  • Co-assembly with growth factors or other bioactive molecules to direct cellular differentiation and tissue formation [5].

Table 3: Application-Specific Formulation Guidelines

Application Recommended Peptide Sequence S-Methyl Function Key Additives Gelation Trigger
Cancer Vaccine Fmoc-F-F-C(Me) [2] Stability & controlled release Tumor antigens pH adjustment
Drug Delivery This compound with aromatic residues [1] Enhanced hydrophobic packing Chemotherapeutic agents Enzyme or redox trigger
Tissue Engineering RGD-modified with S-methyl-cysteine [6] Mechanical stability Growth factors Ionic strength
Antimicrobial Cationic peptides with C-terminal Cys(Me) [2] Prevention of oxidation - pH increase

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Working with this compound in peptide hydrogel applications presents several technical challenges that require specific troubleshooting approaches:

  • Low Solubility Issues: Peptides containing hydrophobic S-methyl groups may exhibit limited solubility in aqueous buffers. This can be addressed by incorporating charged residues (e.g., glutamic acid, lysine) into the sequence to improve aqueous solubility while maintaining self-assembly capability [5]. Alternatively, initial dissolution in a minimal amount of organic solvent (e.g., DMSO) followed by dilution with aqueous buffer can facilitate handling.

  • Incomplete Gelation: If hydrogel formation is inconsistent or incomplete, consider optimizing the trigger mechanism. For pH-triggered assembly, ensure precise pH adjustment using buffer systems rather than direct acid/base addition. For temperature-triggered assembly, control cooling rates to enable controlled nucleation and fiber growth [6].

  • Batch-to-Batch Variability: Reproducibility issues in hydrogel properties often stem from variations in peptide purity or handling conditions. Implement strict quality control through analytical HPLC and mass spectrometry for each peptide batch, and standardize hydrogel preparation protocols including mixing speeds, temperatures, and container surfaces which can affect assembly kinetics [2].

Safety and Regulatory Considerations

When developing peptide hydrogels for biomedical applications, several safety and regulatory aspects must be addressed:

  • Biocompatibility Assessment: Prior to in vivo applications, comprehensive biocompatibility testing should be performed according to ISO 10993 standards, including cytotoxicity, sensitization, and intracutaneous reactivity assays [6].

  • Sterilization Methods: Peptide hydrogels cannot tolerate conventional heat sterilization. Implement aseptic processing during manufacture or utilize gamma irradiation (typically 15-25 kGy) for terminal sterilization of final products [6].

  • Storage and Stability: Formulate hydrogels with consideration of long-term stability. Lyophilized peptides generally exhibit excellent stability when stored at -20°C, while prepared hydrogels typically have shorter shelf lives and may require refrigeration [3].

Conclusion and Future Perspectives

This compound represents a valuable building block for designing advanced peptide-based biomaterials with tailored properties and functionalities. The S-methyl group provides a unique combination of hydrophobic character, redox stability, and potential for post-assembly modification that makes it particularly useful in creating injectable hydrogels for biomedical applications. As research in peptide biomaterials continues to advance, the precise control over molecular structure afforded by strategic cysteine modification will enable increasingly sophisticated materials for drug delivery, immunotherapy, and tissue engineering.

Future developments in this field will likely focus on increasing complexity and functionality, including multi-component systems that respond to multiple environmental cues, and materials that precisely mimic the dynamic nature of natural extracellular matrices. The integration of cysteine redox chemistry with other stimulus-responsive elements will further enhance our ability to create intelligent biomaterials that actively participate in biological processes and therapeutic interventions.

References

Comprehensive Analytical Methods for S-Methyl Cysteine Compounds: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S-Methyl Cysteine Compounds

S-methyl-L-cysteine (SMC) and its oxidized derivative S-methyl-L-cysteine sulfoxide (SMCSO) are sulfur-containing amino acids that play significant roles in human nutrition and health. These non-proteinogenic amino acids are found abundantly in Allium vegetables (garlic, onions) and cruciferous vegetables (cabbage, broccoli), where they contribute to both the characteristic flavors and health-promoting properties [1] [2] [3]. From a pharmacological perspective, these compounds have demonstrated hypoglycemic properties, antihyperlipidemic effects, and cardiovascular protective activity in various experimental models [4] [5]. Recent research has also revealed that SMLC can attenuate angiotensin II-induced oxidative stress and atrial remodeling via the MsrA/p38 MAPK signaling pathway, suggesting potential therapeutic applications for atrial fibrillation [5].

The analysis of SMC and SMCSO in biological matrices presents several analytical challenges due to their high polarity, low molecular weights, and the complex nature of biological samples. Furthermore, SMCSO exists as diastereomers, which may require chromatographic separation depending on the research objectives [1]. This document provides detailed application notes and standardized protocols for the accurate quantification of these compounds in various matrices, employing the most current and validated analytical techniques available to researchers and drug development professionals.

LC-MS/MS Method for SMC and SMCSO Quantification in Biological Samples

Principle

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of S-methyl-L-cysteine (SMC) and S-methyl-L-cysteine sulfoxide (SMCSO) in human plasma and urine samples. The technique employs stable isotope-labeled internal standards (³⁴S-d₃SMC and ³⁴S-d₃SMCSO) to ensure accurate quantification by compensating for matrix effects and variability in sample preparation [1]. The method offers significant advantages including high sensitivity, excellent specificity, simple sample preparation, and rapid analysis time, making it suitable for large-scale dietary intervention studies and pharmacokinetic investigations.

Equipment and Reagents
  • LC-MS/MS system: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Chromatography column: Zorbax SB-AQ-C18 1.7 µm (100 mm × 2.1 mm) with guard column [1]
  • Chemicals: SMC, SMCSO, ³⁴S-d₃SMC, ³⁴S-d₃SMCSO (synthesized as described [1])
  • Mobile phase A: 10 mM ammonium acetate and 0.05% heptafluorobutyric acid (HFBA) in water
  • Mobile phase B: 10 mM ammonium acetate and 0.05% HFBA in 90% methanol
  • Other reagents: HPLC-grade water, methanol, acetonitrile, formic acid
Sample Preparation Protocol
  • Plasma collection: Collect blood samples in heparinized tubes and separate plasma by centrifugation at 3000 × g for 10 minutes at 4°C.

  • Urine collection: Collect urine samples and centrifuge at 3000 × g for 10 minutes to remove particulate matter.

  • Internal standard addition: Add 50 µL of internal standard working solution (containing ³⁴S-d₃SMC and ³⁴S-d₃SMCSO) to 100 µL of plasma or urine.

  • Protein precipitation: For plasma samples, add 300 µL of cold acetonitrile, vortex vigorously for 60 seconds, and centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Supernatant collection: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A, vortex for 30 seconds, and centrifuge at 13,000 × g for 5 minutes.

  • Injection: Transfer the supernatant to an LC vial with insert for analysis [1].

LC-MS/MS Instrumental Parameters

Table 1: Optimized Mass Spectrometry Parameters for SMC and SMCSO Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Polarity
SMCSO 152.19 87.9 (quantifier) 4 Positive
SMCSO 152.19 69.9 (qualifier) 16 Positive
SMCSO 152.19 42.1 (qualifier) 20 Positive
SMC 136.19 119.1 (quantifier) 10 Positive
SMC 136.19 47.0 (qualifier) 34 Positive
³⁴S-d₃SMCSO 157.05 87.9 8 Positive
³⁴S-d₃SMCSO 157.05 42.1 28 Positive
³⁴S-d₃SMC 141.06 124.0 10 Positive
³⁴S-d₃SMC 141.06 42.1 30 Positive

Chromatographic conditions:

  • Column temperature: 35°C
  • Injection volume: 5 µL
  • Flow rate: 0.3 mL/min
  • Gradient program: 0-2 min: 0% B; 2-5 min: 0-60% B; 5-7 min: 60-100% B; 7-9 min: 100% B; 9-10 min: 100-0% B; 10-12 min: 0% B (equilibration)
  • Total run time: 12 minutes [1]
Method Validation Parameters

The method was rigorously validated according to the guidelines of the Royal Society of Chemistry Analytical Methods Committee [1]:

Table 2: Validation Parameters for LC-MS/MS Method

Parameter SMC in Urine SMC in Plasma SMCSO in Urine SMCSO in Plasma
LOD (µM) 0.08 0.04 0.03 0.02
LOQ (µM) 0.25 0.12 0.09 0.06
Linear range (µM) 0.25-100 0.12-100 0.09-100 0.06-100
Correlation coefficient (r²) >0.9987 >0.9987 >0.9987 >0.9987
Intra-day precision (% RSD) <10% <10% <10% <10%
Inter-day precision (% RSD) <20% <20% <20% <20%
Accuracy (%) 98.28 ± 5.66 98.28 ± 5.66 98.28 ± 5.66 98.28 ± 5.66

The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of SMC and SMCSO:

workflow Start Sample Collection P1 Plasma/Urine Centrifugation Start->P1 P2 Internal Standard Addition P1->P2 P3 Protein Precipitation (ACN) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Collection P4->P5 P6 Nitrogen Evaporation P5->P6 P7 Sample Reconstitution in Mobile Phase P6->P7 P8 LC-MS/MS Analysis P7->P8 P9 Data Processing & Quantification P8->P9

Figure 1: Experimental workflow for LC-MS/MS analysis of SMC and SMCSO in biological samples

HPLC Method for S-Methyl-L-Cysteine Analysis

Principle

This reversed-phase high-performance liquid chromatography (HPLC) method provides a robust approach for the determination of S-methyl-L-cysteine in various samples, including plant extracts and pharmaceutical formulations. The method utilizes UV detection and offers a cost-effective alternative to LC-MS/MS for applications where extreme sensitivity is not required [6]. The method has been validated according to ICH guidelines and demonstrates excellent precision, accuracy, and linearity within the defined concentration range.

Equipment and Reagents
  • HPLC system: Equipped with quaternary pump, autosampler, column oven, and variable wavelength UV detector
  • Chromatography column: Inertsustain GL-Science C-18 (150 mm × 4.6 mm; 5 µm)
  • Mobile phase: Phosphate buffer (pH 6.5):acetonitrile (97:3 v/v)
  • Standard solutions: S-methyl-L-cysteine reference standard (purity ≥99%)
  • Solvents: HPLC-grade water, acetonitrile, potassium dihydrogen phosphate, phosphoric acid
Sample Preparation
  • Standard solution: Dissolve 10 mg of SMC reference standard in 10 mL of mobile phase to obtain a 1000 µg/mL stock solution.

  • Calibration standards: Prepare working standards in the concentration range of 100-2000 µg/mL by appropriate dilution of the stock solution with mobile phase.

  • Sample preparation: For solid samples, homogenize and extract with mobile phase using sonication for 15 minutes. For liquid samples, dilute with mobile phase as needed.

  • Filtration: Filter all samples through a 0.45 µm membrane filter before injection [6].

HPLC Operating Conditions
  • Mobile phase: Phosphate buffer (pH 6.5):acetonitrile (97:3 v/v)
  • Flow rate: 1.0 mL/min
  • Injection volume: 20 µL
  • Column temperature: 30°C
  • Detection wavelength: 210 nm
  • Run time: 10 minutes
  • Retention time: SMC ~2.26 minutes [6]
Method Validation

Table 3: Validation Parameters for HPLC Method

Validation Parameter Result
Linear range 100-2000 µg/mL
Correlation coefficient (R²) 0.9992
LOD 29.51 µg/mL
LOQ 89.74 µg/mL
Intra-day precision (% RSD) 0.95%
Inter-day precision (% RSD) 1.21%
Accuracy (% recovery) 99.91 ± 0.94%

Comparative Method Analysis and Applications

Comparison of Analytical Techniques

Table 4: Comparison of Analytical Methods for S-Methyl Cysteine Compounds

Parameter LC-MS/MS Method HPLC-UV Method
Target analytes SMC & SMCSO SMC
Sensitivity Sub-micromolar (0.02-0.08 µM) Micromolar (29.51 µg/mL LOD)
Sample throughput High (12 min run time) Moderate (10 min run time)
Specificity Excellent (MS/MS detection) Good (retention time)
Sample volume Low (100 µL) Moderate (variable)
Cost High Moderate
Ideal application Pharmacokinetic studies, biomarker research Quality control, content analysis
Applications in Biological Research

The analytical methods described herein have been successfully applied in various research contexts:

  • Bioavailability studies: The LC-MS/MS method has been used to investigate the absorption, distribution, metabolism, and excretion of SMC and SMCSO in human subjects following consumption of Allium and cruciferous vegetables [1].

  • Pharmacological research: SMC has demonstrated significant hypoglycemic and antihyperlipidemic effects in high-fructose diet-induced diabetic rats at a dose of 100 mg/kg body weight/day, with effects comparable to metformin [4].

  • Cardiovascular research: Recent studies show that SMLC (70-280 mg kg⁻¹ day⁻¹) attenuates angiotensin II-induced oxidative stress and atrial remodeling via the MsrA/p38 MAPK signaling pathway, suggesting potential therapeutic applications for atrial fibrillation [5].

The following diagram illustrates the cardiovascular protective mechanism of S-methyl-L-cysteine that was elucidated using these analytical methods:

pathway AngII Angiotensin II (Ang II) OS Oxidative Stress AngII->OS CaMKII ox-CaMKII Upregulation OS->CaMKII p38 p38 MAPK Activation OS->p38 Activates Fibrosis Atrial Fibrosis & Remodeling CaMKII->Fibrosis AF Atrial Fibrillation Fibrosis->AF SMLC S-Methyl-L-Cysteine (SMLC) MsrA MsrA Upregulation SMLC->MsrA Mediates MsrA->OS Attenuates p38->Fibrosis

Figure 2: Proposed mechanism of S-methyl-L-cysteine in attenuating atrial fibrillation through the MsrA/p38 MAPK signaling pathway

Practical Considerations and Troubleshooting

Sample Handling and Storage
  • Stability: SMC and SMCSO in biological samples are stable for at least 6 months when stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Light sensitivity: SMCSO is light-sensitive; process samples under subdued light or in amber containers.

  • Antioxidants: The addition of antioxidants such as ascorbic acid (0.1%) to collection tubes may improve stability for certain applications.

Method Optimization Tips
  • Ion suppression: Monitor for ion suppression/enhancement effects in mass spectrometry by post-column infusion experiments. Adjust sample clean-up or chromatographic separation if necessary.

  • Column selection: The Zorbax SB-AQ-C18 column provides superior retention and peak shape for these polar compounds compared to conventional C18 columns when using HFBA as an ion-pairing agent [1].

  • Alternative columns: For HPLC method, different C18 columns may require adjustment of mobile phase composition to achieve similar retention.

Troubleshooting Guide
  • Poor peak shape: Increase concentration of ion-pairing reagent (HFBA) to 0.05-0.1% or adjust pH of mobile phase.

  • Low sensitivity: Check ionization efficiency in MS source; optimize fragmentor voltage and collision energy for each analyte.

  • Retention time shifts: Ensure mobile phase is freshly prepared and column temperature is stable.

  • High background: Extend column equilibration time or increase clean-up steps in sample preparation.

Conclusion

The analytical methods presented here provide robust and validated approaches for the quantification of S-methyl cysteine compounds in various matrices. The LC-MS/MS method offers exceptional sensitivity and specificity for pharmacokinetic and biomarker studies in biological samples, while the HPLC-UV method provides a cost-effective alternative for quality control and content analysis applications. These methods have enabled important discoveries regarding the biological activities of these compounds, including their hypoglycemic, antihyperlipidemic, and cardiovascular protective effects. As research on these bioactive sulfur compounds continues to expand, these analytical protocols will serve as valuable tools for scientists investigating their roles in human health and disease.

References

Fmoc-S-methyl-L-cysteine handling and weighing procedure

Author: Smolecule Technical Support Team. Date: February 2026

Material Identification and Properties

Chemical Name: N-Fmoc-S-methyl-L-cysteine Synonym: Fmoc-L-Cys(Me)-OH CAS Number: 138021-87-1 Molecular Formula: C₁₉H₁₉NO₄S Molecular Weight: 357.42 g/mol [1] [2] Physical Form: White to off-white powder [1] [3] Purity: ≥95% to ≥98% (lot-specific) [1] [2]

Chemical Structure:

  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid [1] [3]
  • SMILES: CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [1] [3]

Safety and Handling Specifications

This compound requires careful handling to prevent personal injury and material degradation.

Hazard Category Precautionary Statement
H315 - Causes skin irritation P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.
H319 - Causes serious eye irritation P264 - Wash skin thoroughly after handling.
H335 - May cause respiratory irritation P271 - Use only outdoors or in a well-ventilated area.
P280 - Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 - IF ON SKIN: Wash with plenty of water.
P304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
P312 - Call a poison center or doctor/physician if you feel unwell.
P332+P313 - If skin irritation occurs: Get medical advice/attention.
P362 - Take off contaminated clothing and wash before reuse.
P501c - Dispose of contents/container in accordance with local/regional/national/international regulations.

Storage and Stability

Proper storage is critical for maintaining the reagent's integrity over time.

Parameter Specification
Recommended Long-Term Storage Store at -20°C [1] [3]
Short-Term/Working Storage -30°C to -10°C [1]
Stability Notes Store in a cool, dry place. Keep the container tightly sealed in a dry and well-ventilated place. Contents are sensitive to temperature and moisture.

Weighing and Handling Procedure

Follow this detailed protocol to ensure accurate weighing and to prevent decomposition.

Materials Needed
  • Fmoc-S-methyl-L-cysteine (CAS 138021-87-1)
  • Personal protective equipment (PPE): lab coat, nitrile gloves, and safety glasses
  • Analytical balance
  • Weighing boat or sheet
  • Spatula
  • Drying oven or desiccator (optional)
  • Low-temperature freezer (-20°C)
Step-by-Step Protocol
  • Preparation:

    • Equilibration: Remove the sealed container of this compound from the -20°C freezer. Do not open the container immediately. Allow it to equilibrate to room temperature for approximately 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold chemical, which can lead to hydrolysis and reduced coupling efficiency [4].
    • Workspace: Ensure the weighing area is clean, dry, and well-ventilated, such as inside a functioning fume hood.
    • PPE: Don appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
  • Weighing:

    • Tare a clean, dry weighing boat on the analytical balance.
    • Open the container and quickly but carefully transfer the required mass of the white powder to the weighing boat using a clean spatula. Minimize the time the container is open to reduce exposure to air and moisture.
    • Record the mass. Immediately close the primary container tightly.
  • Re-storage:

    • Promptly return the primary container to the -20°C freezer.
    • The weighed material should be used immediately in the subsequent synthesis step.

Primary Application in Solid-Phase Peptide Synthesis

This compound is a protected building block used in Fmoc-based SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the S-methyl group protects the thiol side chain [4] [2]. This dual protection prevents unwanted side reactions—such as oxidation or alkylation of the sensitive thiol group—during the iterative peptide chain assembly [4].

The following workflow illustrates its role in a standard Fmoc-SPPS cycle:

A Start: Fmoc-deprotection of resin-bound peptide B Coupling of This compound A->B C Coupling of next Fmoc-amino acid B->C D Repeat cycle until sequence complete C->D E Global deprotection and cleavage from resin D->E F Obtain peptide with S-methyl protected cysteine E->F

Key Notes on Its Use:

  • Orthogonal Protection: The S-methyl group is stable under the basic conditions (e.g., piperidine) used to remove the Fmoc group, making it suitable for the Fmoc/tBu SPPS strategy [4] [5].
  • Final Deprotection: The S-methyl protecting group typically requires strong reducing conditions (e.g., using sodium in liquid ammonia) for removal in the final global deprotection step, which occurs after the fully assembled peptide is cleaved from the solid support [4].

Summary of Critical Handling Parameters

The table below consolidates the key parameters for the successful use of this reagent.

Parameter Critical Consideration
Storage Temperature -20°C is essential for long-term stability [1] [3].
Moisture Sensitivity Highly sensitive; equilibrate to room temperature before opening container to prevent condensation [4].
Hazard Profile Causes skin, eye, and respiratory irritation; use PPE and work in a well-ventilated area [1].
Primary Application Building block in Fmoc-SPPS for incorporating a cysteine residue with a protected thiol side chain [4] [2].
Role of S-methyl Group Prevents oxidation and side reactions of the cysteine thiol during peptide synthesis [4].

References

Fmoc-S-methyl-L-cysteine racemization prevention

Author: Smolecule Technical Support Team. Date: February 2026

Conditions for Minimizing Cysteine Racemization

Factor High-Racemization Conditions Low-Racemization Conditions Reported Racemization
Base DIEA, N-Methylmorpholine (NMM) [1] [2] [3] 2,4,6-Trimethylpyridine (TMP, Collidine) [1] [2] [3] ~5-33% with DIEA/NMM → <1% with TMP [1] [3]
Pre-activation 5-minute pre-activation [1] [3] Avoid pre-activation [1] [3] 6- to 7-fold reduction by avoiding pre-activation [1] [3]
Solvent Neat DMF [1] [3] 1:1 mixture of DCM and DMF [1] [3] Lower levels in less polar DCM/DMF mixture [1] [3]
Coupling Reagents HBTU, HATU (with standard bases) [1] DIPCDI (Diospropylcarbodiimide) with HOBt or Oxyma [4] [1] Negligible racemization with DIPCDI/HOBt or DIPCDI/Oxyma [4]

Recommended Coupling Protocols

Based on the research, here are detailed methodologies for coupling cysteine derivatives with minimal racemization [1] [3]:

  • Protocol 1: Phosphonium/Aminium Reagents without Pre-activation

    • Reagents: BOP, HBTU, or HATU (4 eq.); HOBt or HOAt (4 eq.); 2,4,6-Collidine (TMP) (4 eq.)
    • Solvent: 1:1 DCM/DMF
    • Procedure: Mix the Fmoc-Cys derivative, coupling reagent, additive (HOBt/HOAt), and base (TMP) directly with the peptide-resin. Do not pre-activate the amino acid before adding it to the resin.
  • Protocol 2: Carbodiimide Reagents with Pre-activation

    • Reagents: DIPCDI (4 eq.); HOBt or Oxyma Pure (4 eq.)
    • Solvent: DMF or 1:1 DCM/DMF
    • Procedure: Pre-activate the Fmoc-Cys derivative with DIPCDI and HOBt/Oxyma for 5 minutes. Then add the activated mixture to the peptide-resin.
  • Protocol 3: Pre-formed Pentafluorophenyl (Pfp) Esters

    • Reagents: Pre-formed Fmoc-Cys(Pfp)-OH
    • Solvent: 1:1 DCM/DMF
    • Procedure: Couple the pre-formed Pfp ester directly to the resin. Pfp esters are stable and show low tendency to racemize.

Key Troubleshooting FAQs

  • Why is my cysteine-containing peptide showing multiple peaks or low biological activity? This is a classic sign of racemization. Cysteine is especially prone to racemization compared to other amino acids during base-activated coupling [5] [1]. You should immediately review your coupling conditions, focusing on the base and pre-activation steps as outlined in the table above.

  • I must use a strong base like DIEA for other reasons. How can I mitigate risk? If using a stronger base is unavoidable, you can reduce racemization by cutting the base equivalent in half and avoiding the pre-activation step entirely [1] [3].

  • Does the S-protecting group itself affect racemization? Yes. While data for the S-methyl group is limited, studies on other groups show that racemization rates can vary. For instance, the tetrahydropyranyl (Thp) group has been shown to result in lower racemization (0.74%) compared to the Trt group (3.3%) during coupling [4]. The fundamental prevention strategies, however, apply across different protecting groups.

Experimental Workflow for Racemization Prevention

The diagram below summarizes the logical process for troubleshooting and preventing racemization during synthesis.

For detailed protocols, refer to citations. Start Suspected Cysteine Racemization CheckBase Check Base Used Start->CheckBase CheckPreAct Check Pre-activation CheckBase->CheckPreAct Base is OK ChangeBase ✓ Replace with 2,4,6-Collidine (TMP) CheckBase->ChangeBase If using DIEA or NMM CheckSolvent Check Solvent CheckPreAct->CheckSolvent Pre-activation is OK AvoidPreAct ✓ Avoid pre-activation step CheckPreAct->AvoidPreAct If pre-activating >1 min ProtocolB Protocol 2: DIPCDI/HOBt (With Pre-activation) CheckPreAct->ProtocolB Pre-activation is required ChangeSolvent ✓ Use 1:1 DCM/DMF mixture CheckSolvent->ChangeSolvent If using neat DMF ProtocolA Protocol 1: HBTU/HOBt/TMP (No Pre-activation) CheckSolvent->ProtocolA Solvent is OK ChangeBase->CheckPreAct AvoidPreAct->CheckSolvent ChangeSolvent->ProtocolA Success Reduced Racemization (<1%) ProtocolA->Success ProtocolB->Success

References

troubleshooting Fmoc-Cys(Me)-OH coupling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Cysteine Coupling Efficiency

The table below consolidates common issues and solutions for coupling protected cysteine, primarily based on guidance for Fmoc-Cys(Trt)-OH [1] [2].

Issue Possible Cause Recommended Solution
Low Coupling Efficiency Racemization during activation; difficult sequence Use low-racemization coupling agents (DIPCDI/HOBt or DIPCDI/Oxyma) [1]; For steric hindrance, use powerful reagents (PyBOP, HATU) with collidine [2]
Racemization Base-sensitive activation (HBTU/DIPEA); microwave/pre-activation Acidic/neutral conditions (DIPCDI/HOBt, preformed OPfp esters) [1]; Substitute DIPEA with weaker base (collidine) for uronium/phosphonium reagents [2]
Side Reactions Base-induced β-elimination (forms dehydroalanine) Use trityl-type protection (Trt); minimize piperidine exposure [3]
Incomplete Deprotection Reversible reaction; insufficient scavengers Use cleavage cocktail with TIS/EDT to quench trityl cation; ensure sufficient cocktail volume [1]

Detailed Experimental Protocols

Here are detailed methodologies for key procedures mentioned in the troubleshooting guide.

1. Optimized Coupling with DIPCDI/HOBt This is a classic, low-racemization method [1] [2].

  • Reagents: Fmoc-Cys(Trt)-OH, DIPCDI (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), DMF (anhydrous).
  • Procedure:
    • Pre-activate the Fmoc-Cys(Trt)-OH by dissolving it in a minimal volume of DMF.
    • Add HOBt (1.0 equivalent) and DIPCDI (1.0 equivalent) to the solution.
    • Allow the mixture to pre-activate for 1-2 minutes.
    • Add the entire pre-activated mixture to the resin-bound peptide and agitate for 1-2 hours to complete the coupling reaction.

2. Coupling with PyBOP and Collidine This method uses a phosphonium reagent with a sterically hindered base to minimize racemization [2].

  • Reagents: Fmoc-Cys(Trt)-OH, PyBOP, Collidine, DMF (anhydrous).
  • Procedure:
    • Dissolve the Fmoc-Cys(Trt)-OH and PyBOP (1.0 equivalent each) in DMF.
    • Add collidine (2.0 equivalents) to the solution to initiate active ester formation.
    • Add the mixture to the resin and allow the coupling to proceed for 1-2 hours.

3. Cleavage and Complete Deprotection of Cys(Trt) This protocol is critical for obtaining cysteine-containing peptides with free thiols [1].

  • Reagents: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), EDT (1,2-ethanedithiol), Water.
  • Cleavage Cocktail Formulation: TFA/TIS/Water/EDT in a ratio of 94:2.5:2.5:1 (v/v). Note: The EDT concentration can be increased to 2.5% for peptides with multiple cysteine residues [1].
  • Procedure:
    • Use a cleavage cocktail volume of ~30 mL per 0.5 mmol of peptide resin.
    • Cleave for 2-3 hours at room temperature.
    • Filter the peptide-containing solution into a clean tube and precipitate with cold diethyl ether.

FAQs on Cysteine Handling in Fmoc-SPPS

Q1: Why is minimizing racemization so critical for cysteine? Cysteine is particularly prone to racemization (losing chiral integrity) under standard base-mediated coupling conditions. This leads to the formation of diastereomeric peptides that are difficult to separate and can have reduced or altered biological activity [1] [3].

Q2: What is the best resin for a peptide with C-terminal cysteine? For peptide acids containing a C-terminal cysteine, trityl-type resins (e.g., 2-chlorotrityl resin) are strongly recommended. They help suppress side reactions like epimerization and β-piperidinylalanine formation, which are problematic when using Wang-type resins [1].

Q3: Are there alternatives to Cys(Trt) for thiol protection? Yes, other acid-labile protecting groups are available. Fmoc-Cys(Thp)-OH (Tetrahydropyranyl) has been shown to offer lower racemization and higher solubility in some cases. Fmoc-Cys(Acm)-OH is also used for orthogonal protection in complex disulfide bond formation, though it requires heavy metal salts for removal [1] [4].

Workflow for Diagnosing Coupling Issues

The following chart outlines a logical process for diagnosing and resolving coupling problems.

Start Start: Suspected Poor Coupling Efficiency A Perform Kaiser Test (Ninhydrin Test) Start->A B Coupling Complete? A->B C Proceed to Next AA B->C Yes D Investigate Cause B->D No E1 Check Activation Conditions D->E1 E2 Verify Reagent Purity & Freshness D->E2 E3 Assess Steric Hindrance D->E3 G1 Switch to low-racemization protocol (e.g., DIPCDI/HOBt) E1->G1 e.g., Racemization G2 Use high-purity reagents (≥99%), fresh anhydrous solvents E2->G2 e.g., Contaminants G3 Use powerful coupling reagents (e.g., PyBOP) E3->G3 e.g., Difficult Sequence F Apply Solution H Repeat Coupling G1->H G2->H G3->H H->A

References

Protecting Groups for S-Methyl Cysteine & Cysteine in SPPS

Author: Smolecule Technical Support Team. Date: February 2026

Protecting Group Key Feature & Use-Case Deprotection Conditions Key Considerations
Trt (Trityl) [1] [2] Standard for free thiol post-synthesis; cost-effective. 95% TFA with scavengers (e.g., TIS, EDT) [2]. Reversible reaction; requires efficient scavengers for complete deprotection, especially with multiple Cys residues [2].
Thp (Tetrahydropyranyl) [2] Acid-cleavable; superior for C-terminal Cys. TFA/water/TIS (95:2.5:2.5), 2 hours [2]. Lower racemization during coupling and attachment vs. Trt; stable to 1% TFA in DCM [2].
Dpm (Diphenylmethyl) [2] Orthogonal to Mmt; for sequential disulfide bond formation. 95% TFA [2]. Stable to 1-3% TFA; allows selective Mmt removal and first disulfide formation before cleavage [2].
Mmt (Methoxytrityl) [1] [2] Very acid-labile; for on-resin disulfide formation or modification. 1% TFA in DCM [1] [2]. Enables selective deprotection in the presence of Trt, Thp, or Dpm groups for on-resin chemistry [2].
Acm (Acetamidomethyl) [2] [3] Orthogonal to acid-labile groups; for post-cleavage disulfide formation. Heavy metal salts (e.g., Hg(II), Ag(I)) [2] [3]. Toxic/corrosive reagents; requires careful handling; stable to TFA cleavage [2] [3].
StBu (tert-Butylthio) [2] Reductively cleaved; for on-resin deprotection. Reducing agents (e.g., β-mercaptoethanol, phosphines) [2]. Can be difficult to remove completely on solid support; stable to TFA [2].

Synthetic Workflow & Protocols

The following diagram outlines a strategic workflow for handling S-methyl cysteine during Fmoc-SPPS, incorporating key decision points for protecting group selection.

start Start Fmoc-SPPS with S-Methyl Cysteine pg_choice Select Protecting Group Based on Synthetic Goal start->pg_choice goal1 Goal 1: Simple Peptide with Free Thioether pg_choice->goal1 goal2 Goal 2: On-Resin Modification or Cyclization pg_choice->goal2 goal3 Goal 3: Sequential Disulfide Bond Formation pg_choice->goal3 pg1 Use Trt or Thp Group goal1->pg1 One-step pg2 Use Mmt or StBu Group goal2->pg2 On-resin step before cleavage pg3 Use Orthogonal Combination (e.g., Mmt & Dpm) goal3->pg3 Multi-step deprotect1 Cleave with Standard TFA Cocktail + Scavengers pg1->deprotect1 One-step deprotect2 Treat with Mild Acid (1% TFA in DCM) or Reductive Conditions pg2->deprotect2 On-resin step before cleavage pg3->deprotect2 Multi-step final Obtain Final Product deprotect1->final One-step deprotect1->final Multi-step deprotect2->deprotect1 Multi-step deprotect2->final On-resin step before cleavage

Key Experimental Considerations
  • Preventing Racemization: Cysteine derivatives are prone to racemization during coupling. To minimize this:
    • Avoid base-mediated activation (e.g., HBTU/DIPEA), especially with microwave heating [2].
    • Use instead coupling methods under acidic/neutral conditions, such as preformed symmetrical anhydrides or activation with DIPCDI combined with Oxyma or HOBt [2].
  • C-Terminal Cysteine: If your peptide has a C-terminal cysteine, attaching it to a trityl-type resin (e.g., 2-chlorotrityl resin) is strongly recommended over Wang-type resins to minimize epimerization and side-reactions like β-piperidinylalanine formation [2].
  • Optimized Cleavage for Trt:
    • Cocktail: For peptides with one or more Cys(Trt) residues, use a standard TFA cleavage cocktail supplemented with 2.5% Ethanedithiol (EDT) and 2.5% Triisopropylsilane (TIS) [2].
    • Function: EDT ensures the peptide remains reduced, while TIS efficiently and irreversibly quenches the trityl cation, preventing reattachment and ensuring complete deprotection [2].
    • Volume: Use sufficient cocktail (e.g., 30 mL per 0.5 mmol scale) to ensure effective scavenging [2].

Troubleshooting FAQ

  • Q: After cleavage, my S-methyl cysteine-containing peptide is impure. What could have happened?

    • A: Incomplete deprotection of the Trt group is a common issue. Ensure your cleavage cocktail contains potent cation scavengers like TIS. Furthermore, significant racemization during coupling can create diastereomers that are difficult to separate. Re-evaluate your coupling strategy to use milder activating agents.
  • Q: I need to form a disulfide bond on-resin. Which protecting group should I use?

    • A: The Mmt group is ideal for this. It can be cleanly removed with 1% TFA in DCM while leaving other common protecting groups (like Trt, tBu, etc.) intact. This allows you to liberate the specific thiols you need for controlled, on-resin oxidation [1] [2].
  • Q: Are there alternatives to toxic heavy metals for deprotecting groups like Acm?

    • A: Yes, research has explored alternative methods. One promising approach uses electrophilic aromatic disulfides like 2,2′-dithiobis(5-nitropyridine) (DTNP) dissolved in TFA, sometimes with thioanisole as a catalyst, to remove stubborn groups like Mob and Acm, offering a milder and less hazardous pathway [3].

References

optimizing Fmoc-S-methyl-L-cysteine purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifier Tables

For accurate identification of your compound during analysis, refer to the following identifiers.

Table 1: Basic Chemical Identifiers

Property Specification
CAS Number 138021-87-1 [1] [2]
Molecular Formula C19H19NO4S [1] [2]
Molecular Weight 357.42 g/mol [1] [2]
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid [1]
SMILES CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [1]

Table 2: Commercial Product Specifications

Supplier Catalog Number Purity Price (USD)
Thermo Scientific AAH6684206 (5 g) 95% $135.77 [1]
Santa Cruz Biotechnology sc-285836 (1 g) ≥98% $26.00 [2]

FAQs & Troubleshooting Guide

Based on general peptide synthesis knowledge and the available information, here are answers to potential questions.

Q1: What is the primary application of Fmoc-S-methyl-L-cysteine? It is an Fmoc-protected cysteine derivative used in solid-phase peptide synthesis (SPPS) [2]. The Fmoc group protects the alpha-amino group, and the methyl group protects the thiol side chain, preventing unwanted side reactions during the synthesis process.

Q2: What are common side reactions affecting cysteine derivatives during SPPS? While not specific to the S-methyl derivative, cysteine residues are susceptible to several side reactions:

  • Formation of 3-(1-piperidinyl)alanine: This can occur when peptides with a C-terminal cysteine are synthesized. Base-catalyzed β-elimination forms dehydroalanine, to which piperidine (used for Fmoc deprotection) then adds [3].
  • Aspartimide Formation: This can occur if Asp is followed by certain amino acids like Gly, and can be minimized by using bulkier aspartate esters [3].

Q3: What analytical methods can be used to monitor purification? While a specific method for this compound was not found, High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing and purifying synthetic peptides and their building blocks. The diagram below outlines a general workflow for method development.

Start Start HPLC Method Dev. Column Select C18 Column Start->Column MobilePhase Prepare Mobile Phase Column->MobilePhase Buffer Buffer: Phosphate, pH 6.5 MobilePhase->Buffer Organic Organic: Acetonitrile MobilePhase->Organic Ratio e.g., 97:3 Buffer:ACN Buffer->Ratio Organic->Ratio Run Run Analysis Ratio->Run Result Evaluate Peak Shape & Retention Run->Result Optimize Optimize Gradient Result->Optimize If needed Optimize->Run

A published method for the related compound S-Methyl L-Cysteine uses an Inertsustain GL-Science C-18 column (150 mm x 4.6 mm; 5µm) with a mobile phase of pH 6.5 Phosphate Buffer and Acetonitrile (97:3). This could serve as a starting point for method development [4].

Experimental Protocol Snippet

The search results did not contain a detailed step-by-step purification protocol for this compound. The information below is an example of a general analytical method for a similar compound, provided for reference.

Example: Referenced HPLC Method for S-Methyl L-Cysteine [4] This protocol is adapted from a study on the unmodified amino acid and is presented as an example of how analytical methods are typically documented.

  • Objective: To determine S-Methyl L-Cysteine content.
  • Column: Inertsustain GL-Science C-18 (150 mm x 4.6 mm; 5µm).
  • Mobile Phase: Phosphate buffer (pH 6.5) : Acetonitrile in a ratio of 97:3.
  • Flow Rate: 1.0 mL/min (typical value, assumed).
  • Detection: UV detector (wavelength not specified in source).
  • Retention Time: Observed at approximately 2.26 minutes.
  • Linearity: The method was validated for the concentration range of 100-2000 µg/ml.

Key Takeaways

  • Chemical Identity: Ensure you have the correct CAS number (138021-87-1) and structure for identification [1] [2].
  • Primary Role: This compound is a protected building block for solid-phase peptide synthesis [2].
  • Analytical Starting Point: While direct purification methods are not detailed, reverse-phase HPLC with a C18 column is the standard approach, and methods for similar compounds can provide a starting point for development [4].

References

Troubleshooting Guide: Managing Fmoc-S-methyl-L-cysteine in SPPS

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues, their causes, and recommended solutions.

Problem Possible Cause Recommended Solution
High racemization Base-activated coupling (e.g., HBTU/DIPEA), especially with microwave heating [1] Use acidic/neutral coupling agents (e.g., DIPCDI with HOBt or Oxyma) [1].
Low coupling efficiency/ Side-reactions at C-terminal Cys Use of Wang resin; β-piperidinylalanine formation during chain extension [1] Use a trityl-type resin (e.g., 2-chlorotrityl resin) [1].
Incomplete deprotection of thiol Reversible nature of trityl cation formation during cleavage [1] Use cleavage cocktail with scavengers like TIS or triethylsilane; add EDT for multiple Cys residues [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with Fmoc-S-methyl-L-cysteine during peptide synthesis? The main concerns are racemization and side reactions, not simple decomposition. The cysteine α-carbon stereocenter is prone to racemization during activation and coupling, which is exacerbated by base and heat [1]. For peptides with a C-terminal cysteine, a significant side reaction is the formation of a β-piperidinylalanine by-product during Fmoc deprotection with piperidine [1].

Q2: How can I minimize racemization when coupling this compound? To minimize racemization, you should avoid base-mediated coupling methods. The recommended strategy is to use coupling conditions that are more acidic or neutral [1]:

  • Recommended: Activate with DIPCDI in combination with HOBt or Oxyma.
  • Alternative: Use preformed symmetrical anhydrides or OPfp esters.
  • Avoid: Standard HBTU/DIPEA activation, especially with microwave heating.

Q3: What is the recommended handling and storage for this reagent?

  • Storage Temperature: Store at -20°C [2]. Some sources also indicate storage at 2-8°C [3].
  • Appearance: It is typically a white powder [2] [3].
  • Handling: As with all laboratory chemicals, standard personal protective equipment (lab coat, gloves, safety goggles) should be worn. It is advised to use the material only in a chemical fume hood [3].

Experimental Workflow for Optimal Results

For your experiments, follow this workflow to minimize issues:

Start Start: Plan Synthesis Resin Select Resin Start->Resin A1 Use Trityl-type resin (e.g., 2-chlorotrityl) Resin->A1 If C-terminal Cys A2 Standard resin (e.g., Wang) Resin->A2 Otherwise Coupling Coupling Strategy A1->Coupling A2->Coupling B1 Use DIPCDI with HOBt/Oxyma Coupling->B1 Recommended B2 Avoid HBTU/DIPEA & microwave Coupling->B2 Avoid Cleavage Cleavage & Deprotection B1->Cleavage B2->Cleavage C1 Use TFA cocktail with scavengers (TIS, EDT) Cleavage->C1

Essential Background on Cysteine Protection

This compound is a protected cysteine derivative used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) [4]. The Fmoc group protects the amino (N-terminus) group and is removed with a base like piperidine [5]. The S-methyl group on the thiol side chain is a form of semi-permanent protection that is stable to the basic conditions used for Fmoc removal [6].

The broader challenge of synthesizing cysteine-containing peptides lies in the high reactivity of the thiol side chain, which is prone to unwanted oxidation, alkylation, and disulfide formation. Using protecting groups like the S-methyl group is therefore critical to avoid these side reactions and achieve the desired peptide product [1] [6].

References

S-methyl cysteine protecting group cleavage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Common Cysteine Protecting Groups in Fmoc-SPPS

The table below summarizes key thiol-protecting groups, their deprotection conditions, and primary applications [1] [2] [3].

Protecting Group Abbreviation Deprotection Conditions Key Features & Applications

| Trityl | Trt | 95% TFA with scavengers (e.g., TIS, EDT) [2] [4] | • Standard for free thiols. Cleaved during global deprotection. • Compatible with Fmoc/tBu strategy [3]. | | Tetrahydropyranyl | Thp | 95% TFA [2] | • Acid-labile alternative to Trt. • Lower racemization during coupling, especially for C-terminal cysteine [2]. | | Acetamidomethyl | Acm | • Mercury(II) acetate [2] • Silver trifluoromethanesulfonate [2] | • Orthogonal to acid-labile groups. Stable to TFA. • Used for selective, sequential disulfide bond formation [1] [5]. | | tert-Butylthio | StBu | Reduction (e.g., DTT, β-mercaptoethanol) [1] [6] | • Orthogonal to acid-labile groups. • Can be difficult to remove on solid support [2]. | | Trimethoxyphenyl | STmp | 5% DTT, 0.1M NMM in DMF [6] [2] | • Orthogonal to acid-labile groups. • Designed for fast and complete on-resin deprotection [6]. | | Methoxytrityl | Mmt | 1% TFA in DCM [2] [3] | • Highly acid-labile. • Ideal for selective on-resin deprotection and disulfide formation while other groups (e.g., Trt, Dpm) remain intact [2] [7]. |

Key Experimental Protocols

Here are detailed methodologies for working with some of these protecting groups.

On-Resin Deprotection of Cys(STmp) for Disulfide Formation

This protocol is optimized for efficiency and automation compatibility [6].

  • Synthesize the linear peptide sequence on solid support using standard Fmoc-SPPS protocols and Fmoc-Cys(STmp)-OH.
  • Prepare Deprotection Solution: 5% (v/v) DTT (1,4-Dithiothreitol) in DMF, made slightly basic with 0.1 M N-methylmorpholine (NMM).
  • Deprotection: Add the deprotection solution to the peptidyl-resin (e.g., 3 mL per 50 mg of resin). Gently agitate the mixture at room temperature for 5 minutes.
  • Wash: Thoroughly wash the resin with DMF to remove the deprotection solution and by-products.
  • Oxidation: To form the disulfide bond, treat the resin with an oxidizing agent such as N-chlorosuccinimide (NCS) in DMF. The specific concentration and time may require optimization.
  • Cleavage: Cleave the peptide from the resin using a standard TFA-based cocktail containing appropriate scavengers.
Deprotection of Cys(Acm) Groups in Solution

The Acm group is stable to TFA and requires specific reagents for removal, enabling orthogonal disulfide bond formation [2].

Method 1: Using Mercury(II) Acetate

  • CAUTION: Mercury salts are highly toxic and corrosive. Perform all steps in an efficient fume hood with appropriate personal protective equipment (PPE) [2].
    • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
    • Adjust the pH of the solution to 4.0 carefully using glacial acetic acid or aqueous ammonia.
    • Add 10 equivalents of mercury(II) acetate per Acm group and readjust the pH to 4.0. Stir the mixture gently at room temperature under a nitrogen atmosphere for 1-3 hours.
    • Add 20 equivalents of β-mercaptoethanol per Acm group to sequester mercury and leave the mixture for 5 hours.
    • Remove the precipitate by centrifugation and desalt the supernatant via HPLC.

Method 2: Using Silver Trifluoromethanesulfonate

  • CAUTION: Silver salts are toxic and corrosive. Use an efficient fume hood and proper PPE [2].
    • Dissolve the (Acm)-peptide in TFA/anisole (99:1 v/v) at a concentration of ~1 mg/mL.
    • Add 100 equivalents of silver trifluoromethanesulfonate per Acm group and stir the reaction at 4°C for 2 hours.
    • Precipitate the peptide silver salt with cold diethyl ether and isolate it by centrifugation.
    • Treat the pellet with 40 equivalents of DTT in 1M acetic acid for 3 hours at 25°C to liberate the free thiol.
    • Centrifuge the mixture and desalt the supernatant by HPLC.

Troubleshooting Common Issues

Here are answers to specific FAQs that address common experimental challenges.

Q1: Why is my crude peptide containing multiple Cys(Trt) residues so impure after cleavage? A: The trityl (Trt) cation formed during TFA cleavage can re-attach to the deprotected thiol, leading to incomplete deprotection and side products [2]. To solve this:

  • Ensure your cleavage cocktail contains efficient carbocation scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT). TIS is particularly effective at irreversibly quenching the trityl cation [2].
  • Use a sufficient volume of cleavage cocktail (e.g., 30 mL per 0.5 mmol of peptide) and increase the concentration of EDT if the peptide has many Cys residues and t-butyl protecting groups [2].

Q2: What is the role of scavengers like EDT in the cleavage of Cys-containing peptides? A: EDT serves two critical roles:

  • It acts as a carbocation scavenger, preventing the reattachment of acid-labile protecting groups (like Trt) to the deprotected cysteine thiol [2].
  • It is a reducing agent that maintains the cysteine side chains in a reduced (free thiol) state, preventing oxidation to disulfides or various sulfonic acids (sulfenic, sulfinic, sulfonic) during cleavage [4]. Omitting EDT can lead to a complex mixture of oxidation products that are difficult to separate [4].

Q3: How can I minimize racemization when coupling cysteine derivatives? A: Cysteine derivatives are particularly prone to base-catalyzed racemization during activation and coupling [5]. To minimize this:

  • Avoid strong base-mediated coupling methods like HBTU/DIPEA, especially with microwave heating [2].
  • Use coupling conditions that are acidic or neutral. Recommended methods include:
    • Preformed symmetrical anhydrides.
    • Coupling with DIPCDI (Diisopropylcarbodiimide) in combination with HOBt or Oxyma Pure [2].
  • Consider using Fmoc-Cys(Thp)-OH, which has been shown to result in significantly lower racemization compared to Fmoc-Cys(Trt)-OH, especially for C-terminal cysteine residues [2].

Workflow for On-Resin Disulfide Bond Formation

The diagram below illustrates a general workflow for forming a disulfide bond while the peptide is still attached to the resin, using orthogonal protecting groups like STmp or Mmt.

Start Start: Load Resin with First Amino Acid SPPS Fmoc-SPPS to Synthesize Linear Peptide Chain Start->SPPS PG_Choice Use Orthogonal Cys Protecting Groups (e.g., STmp, Mmt) SPPS->PG_Choice Selective_Deprot Selective On-Resin Deprotection of One Cys PG_Choice->Selective_Deprot Oxidation On-Resin Oxidation (e.g., with NCS or Air) Selective_Deprot->Oxidation Second_Deprot Deprotect Second Cys (if required for folding) Oxidation->Second_Deprot Global_Cleavage Global Cleavage with TFA & Scavengers Second_Deprot->Global_Cleavage End Obtain Peptide with Native Disulfide Bond Global_Cleavage->End

References

Troubleshooting Guide for Fmoc-Cys(Me)-OH Low Yield

Author: Smolecule Technical Support Team. Date: February 2026

The core challenges when working with C-terminal or peptide-bound cysteine residues are epimerization (racemization) and the formation of a side product called β-piperidinylalanine [1] [2]. The table below outlines these key problems and their solutions.

Problem Cause and Impact Recommended Solution

| Racemization (Epimerization) [2] | Cause: Base-induced racemization during coupling, worsened by HBTU/DIPEA, microwave heating, or pre-activation. Impact: Produces diastereomeric peptides, difficult to separate; reduces yield/activity. | Use coupling methods with minimal racemization: DIPCDI/HOBt or DIPCDI/Oxyma [2]. Pre-formed symmetrical anhydrides or OPfp esters also effective [2]. | | β-Piperidinylalanine Formation [1] | Cause: Base (piperidine) attacks thioether, triggering β-elimination to dehydroalanine, then piperidine addition. Impact: Amino acid structure altered, target peptide yield lowered. | Use S-Trt (Trityl) protection (e.g., Fmoc-Cys(Trt)-OH) to minimize this side reaction [1]. | | Resin-Related Issues for C-Terminal Cys [2] | Cause: Using Wang-type resins; problematic for chain-extended C-terminal cysteine (epimerization/β-piperidinylalanine) [2]. Impact: Purity/yield significantly decreased. | Switch to Trityl-type resins (e.g., 2-chlorotrityl chloride resin, NovaSyn TGT, NovaPEG Trityl) [2] [3]. |

Detailed Experimental Protocols

Protocol 1: Optimal Coupling to Minimize Racemization

This procedure uses DIPCDI and Oxyma Pure, an excellent combination for suppressing racemization in cysteine coupling [2].

  • Reagents: Fmoc-Cys(Me)-OH, DIPCDI (Diisopropylcarbodiimide), Oxyma Pure, DMF (Dimethylformamide), DIPEA (N,N-Diisopropylethylamine).
  • Procedure:
    • Dissolve the Fmoc-Cys(Me)-OH (typically 4 equiv.) and Oxyma Pure (4 equiv.) in a minimal volume of DMF.
    • Cool the solution on ice or a cold plate for 5-10 minutes.
    • Add DIPCDI (4 equiv.) to the cold solution and mix. This forms the active ester.
    • Allow the activation to proceed for 1-2 minutes on ice, then for another 3-5 minutes at room temperature.
    • Add the pre-activated mixture to the resin-bound peptide.
    • Add DIPEA (8 equiv.) to the reaction vessel to initiate coupling [3].
    • Couple for 1-2 hours at room temperature with gentle mixing. Monitor for completion using a standard qualitative test.
  • Note: Avoid base-mediated coupling agents like HBTU/HATU with DIPEA for cysteine, and do not use microwave heating, as these significantly increase racemization risk [2].
Protocol 2: Strategic Use of Resins for C-Terminal Cysteine

When synthesizing a peptide acid with a C-terminal cysteine, the choice of resin is critical [2].

  • Recommended Resin: 2-Chlorotrityl Chloride Resin [2] [3].
  • Loading Procedure:
    • Swell the 2-chlorotrityl chloride resin in DCM for 20-30 minutes.
    • Prepare a solution of the first Fmoc-Cys(Me)-OH (1.0-1.2 equiv.) and DIPEA (2-4 equiv.) in a minimal volume of DCM.
    • Drain the swelling solvent from the resin and immediately add the amino acid solution.
    • Mix the suspension for 1-2 hours under inert gas at room temperature.
    • After loading, terminate the reaction by adding a capping solution of methanol/DIPEA (80:20 v/v) and mix for 15-20 minutes.
    • Wash the resin thoroughly with DMF before beginning the standard Fmoc-SPPS cycle.

Workflow for Troubleshooting Cysteine Synthesis

The diagram below outlines a logical workflow to diagnose and address low-yield issues based on your peptide sequence.

G Start Start: Low Yield with Fmoc-Cys(Me)-OH Q1 Is Cysteine at the C-terminus? Start->Q1 Q2 Experiencing high racemization? Q1->Q2 No A1 Switch to a trityl-type resin (e.g., 2-chlorotrityl) Q1->A1 Yes Q3 Suspected β-piperidinylalanine formation? Q2->Q3 No A2 Use DIPCDI/Oxyma coupling Avoid HBTU/DIPEA & microwave Q2->A2 Yes A3 Ensure use of S-Trt protection (Fmoc-Cys(Trt)-OH) Q3->A3 Yes General Confirm building block quality and deprotection efficiency Q3->General No

Key Recommendations Summary

To maximize your success with Fmoc-Cys(Me)-OH:

  • For C-terminal cysteine, use 2-chlorotrityl chloride resin to minimize side reactions [2] [3].
  • For internal couplings, use DIPCDI/Oxyma or DIPCDI/HOBt to suppress racemization [2].
  • If using Fmoc-Cys(Me)-OH leads to persistent issues, confirm that the S-Methyl group is stable to your conditions. As a robust alternative for free thiol peptides, Fmoc-Cys(Trt)-OH is highly recommended to prevent β-piperidinylalanine formation [1] [2].

References

Fmoc-S-methyl-L-cysteine vs other cysteine protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cysteine Protecting Groups

Protecting Group Deprotection Conditions Orthogonality & Key Applications Key Considerations
S-Methyl (Me) Strong reducing agents/ nucleophiles (e.g., β-mercaptoethanol), often harsh conditions [1]. Not orthogonal to standard Fmoc SPPS; stable to TFA and piperidine. Used in specific studies (e.g., redox mechanisms, metal-binding) [2]. Very stable; difficult to remove, limiting its utility for obtaining free thiols. Not suitable for standard peptide synthesis [1].
S-Trityl (Trt) Standard TFA cleavage cocktails (e.g., 95% TFA) [1]. Orthogonal to Fmoc/^tBu strategy. Recommended for routine synthesis of peptides with free thiols [1]. Standard, cost-effective choice. Can undergo reversible deprotection; requires scavengers like TIS or EDT for complete removal [1].
S-Acetamidomethyl (Acm) Heavy metals (e.g., Hg(II), Ag(I)) or I₂ oxidation [1]. Orthogonal to acid-labile groups. Used for disulfide bond formation and purification of partially protected peptides [3] [1]. Orthogonal to Trt; allows sequential disulfide bond formation. Metal-based deprotection is toxic and requires careful handling [1].
S-tert-Butylthio (S-tBu) Reduction with thiols or phosphines [1]. Orthogonal to acid-labile groups. Enables on-resin disulfide formation or site-specific modification [1]. Can be difficult to remove on solid support in practice, despite theoretical orthogonality [1].
S-Tetrahydropyranyl (Thp) Standard TFA cleavage cocktails [1]. Orthogonal to Fmoc/^tBu strategy. An alternative to Trt with lower racemization and reduced side reactions at C-terminal Cys [1]. Offers advantages over Trt for challenging sequences, such as those with C-terminal cysteine [1].

Choosing the Right Protecting Group

For most synthetic goals, the S-Trityl (Trt) group is the preferred and most straightforward choice for obtaining peptides with free cysteine thiols [1]. The decision-making process for selecting a group based on your synthetic goal can be visualized as follows:

G cluster_main Select Strategy Based on Final Desired Product cluster_thiol cluster_disulfide cluster_ortho Start Goal: Synthesize a Cysteine-Containing Peptide A Free Thiol in Final Product Start->A B Intramolecular/Intermolecular Disulfide Bond Start->B C On-Resin Modification or Disulfide Formation Start->C A1 Use S-Trityl (Trt) or S-Tetrahydropyranyl (Thp) A->A1 B1 Use Orthogonal Groups (e.g., Acm, tBu) B->B1 C1 Use Groups Labile to Mild Reduction (e.g., S-tBu) or Very Mild Acid (e.g., Mmt) C->C1

Experimental Protocols for Key Groups

Here are standard deprotection protocols for some of the most common protecting groups [1].

For S-Trityl (Trt) and S-Tetrahydropyranyl (Thp) Groups

These groups are removed during the standard resin cleavage step.

  • Cleavage Cocktail: TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
  • Procedure:
    • Treat the resin-bound peptide with the cleavage cocktail (∼30 mL per 0.5 mmol of peptide) for 2–3 hours at room temperature.
    • Filter the mixture to separate the resin.
    • Precipitate the crude peptide by dripping the TFA solution into cold diethyl ether.
    • Isolate the peptide by centrifugation or filtration.
  • Note: For peptides with multiple Cys(Trt) residues, adding 2.5% Ethanedithiol (EDT) to the cocktail helps maintain a reducing environment and prevents side reactions [1].
For S-Acetamidomethyl (Acm) Group

The Acm group is stable to TFA and requires a separate, post-cleavage deprotection step.

  • Deprotection with Mercury (II) Acetate:
    • Dissolve the purified Acm-protected peptide in 10% aqueous acetic acid (5–10 mg/mL).
    • Adjust the pH to 4.0 using acetic acid or aqueous ammonia.
    • Add 10 equivalents of mercury (II) acetate per Acm group and stir gently at room temperature under a nitrogen atmosphere for several hours.
    • Add 20 equivalents of β-mercaptoethanol per Acm group to chelate the mercury and liberate the free thiol.
    • Let the mixture stand for 5 hours, then remove the precipitate by centrifugation.
    • Desalt the supernatant via HPLC to obtain the pure peptide.
  • Warning: Mercury and silver salts are toxic and corrosive. They must be handled with extreme care in an efficient fume hood, using appropriate personal protective equipment [1].

Important Considerations for Cysteine in SPPS

  • Racemization: Cysteine is prone to racemization during coupling. To minimize this, use coupling methods with DIPCDI/HOBt or DIPCDI/Oxyma instead of strong phosphonium/aminium reagents with base [1].
  • C-Terminal Cysteine: Peptides with a C-terminal cysteine are susceptible to epimerization and a side reaction forming piperidinylalanine. Using a 2-chlorotrityl chloride resin or other trityl-type resins instead of Wang resin can significantly reduce these issues [4] [1].

References

A Foundation for Your HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters to consider when developing your reversed-phase HPLC method for Fmoc-Cys(Me)-OH, based on common practices for analyzing Fmoc-amino acids [1] [2] [3].

Parameter Typical Setup for Fmoc-Amino Acids Purpose & Notes
Chromatography Mode Reversed-Phase (RP-HPLC) [3] Standard for separation of Fmoc derivatives.
Stationary Phase C18 Column [3] Common choice; provides hydrophobic interaction.
Detection UV/DAD (~264 nm) [4] Fmoc group is chromophoric; ideal for detection.
Mobile Phase Water/Acetonitrile (Gradient) [3] ACN common organic modifier; gradient elution needed.
Key Additive Acid (e.g., TFA, Acetic Acid) Improves peak shape by suppressing silanol effects.
Sample Prep Dissolve in ACN, DMSO, or mobile phase [2] Ensure sample is compatible and fully dissolved.

Workflow for Method Development and Analysis

The following diagram outlines the general workflow you can follow to establish and perform the HPLC analysis for your specific compound.

Tips for Optimization and Troubleshooting

Developing a robust method requires fine-tuning. Here are key parameters to focus on, derived from chromatographic fundamentals [5]:

  • Improving Resolution: If your target peak is not well-separated from impurities, you can:

    • Adjust the Gradient: Make the gradient shallower (e.g., reduce the rate of organic solvent increase) to improve separation.
    • Modify Temperature: Slightly increasing the column temperature (e.g., 25-40°C) can enhance efficiency and peak shape [6].
    • Change Selectivity: If resolution remains poor, trying a different C18 column or a C8 column can alter how the compound interacts with the stationary phase.
  • Addressing Peak Tailing: Poor peak shape (tailing) is a common issue. The most effective solution is often to add a strong acid like Trifluoroacetic Acid (TFA) or Formic Acid to both the water and acetonitrile mobile phases (e.g., 0.1%). This masks free silanol groups on the silica column that can interact with acidic or basic functional groups.

References

comparison of cysteine protecting group strategies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cysteine Protecting Groups

The table below summarizes key characteristics, deprotection conditions, and applications of commonly used cysteine protecting groups to help you select the appropriate strategy [1] [2].

Protecting Group Deprotection Method & Conditions Key Applications & Characteristics

| Trt (Triphenylmethyl) [2] | Acidolysis: 95% TFA with scavengers [2] [3] | - Highly acid-labile; ideal for Fmoc-SPPS where no other acid-labile groups are present.

  • Prevents alkylation and oxidation during synthesis [1]. | | Acm (Acetamidomethyl) [4] | 1. Oxidative: I₂ (in MeOH/H₂O) or Tl(tfa)₃ [4] [5] 2. Metal-assisted: Hg²⁺, Ag⁺ [4] | - Orthogonal to acid-labile groups.
  • Iodine oxidation simultaneously forms disulfide bonds.
  • Heavy metals are toxic and can be difficult to remove completely [4]. | | Mob (p-Methoxybenzyl) [3] | Acidolysis: Requires strong conditions (e.g., >90% TFA, often with heating) or HF [3]. New method: DTNP in TFA (with thioanisole for Cys) [4] | - Moderately acid-stable; useful for Boc chemistry or with strong acid cleavage.
  • New DTNP method offers a milder, metal-free alternative [4]. | | StBu (S-tert-Butyl) [6] | Reduction: Phosphines (e.g., TCEP) or thiols (e.g., DTT, β-mercaptoethanol) [6]. | - Orthogonal to acid-labile and oxidatively-removed groups.
  • Can be slow to remove, requiring high concentrations of thiols and long reaction times [6]. | | STmp (S-Trimethylpent-4-yl) [6] | Reduction: 5% DTT, 0.1N N-Methylmorphidine (NMM) in DMF, 5 min, RT [6] | - Rapid and complete removal under mild, reducing conditions.
  • Excellent for automated synthesis and complex disulfide-rich peptides [6]. | | Dpm (Diphenylmethyl) [3] | Acidolysis: 60-95% TFA [3] | - Intermediate acid lability; stable to low TFA (%) but removable with high TFA (%).
  • Fills the gap between Trt (very labile) and Mob (very stable) in Fmoc chemistry [3]. | | Xan / 2-Moxan (Xanthenyl) [5] | Acidolysis: TFA-CH₂Cl₂-Et₃SiH (1:98.5:0.5), 2h, 25°C [5] | - Highly acid-labile; comparable to Trt.
  • Can also be removed oxidatively with I₂ or Tl(tfa)₃ to form disulfides directly [5]. |

Detailed Experimental Protocols

Here are specific methodologies for key deprotection strategies cited in the comparison.

  • Optimized Removal of STmp Group [6]

    • Procedure: To the peptidyl-resin (approx. 50 mg), add a solution of 5% DTT (w/v) and 0.1N N-Methylmorpholine (NMM) in DMF (3 mL per 50 mg resin). Gently agitate the mixture at room temperature for 5 minutes. Drain and wash the resin thoroughly. This method is noted for its speed and completeness, making it suitable for automation.
  • Oxidative Deprotection of Acm and Formation of Disulfide Bonds [4] [5]

    • Procedure: Dissolve the purified, linear peptide containing Cys(Acm) in a mixture of 80% aqueous acetic acid to a concentration of ~0.1-0.5 mg/mL. Add a solution of iodine in methanol dropwise to a final concentration of 10-20 equivalents per disulfide bond. Monitor the reaction by HPLC until completion (typically 30-60 minutes). Quench the reaction by adding a 1M aqueous solution of ascorbic acid until the brown color dissipates. Lyophilize or concentrate the solution and purify the cyclized peptide.
  • Novel Acidic Deprotection of Mob Group using DTNP [4]

    • Procedure: Prepare a standard TFA-based cleavage cocktail (e.g., 90% TFA, 7.5% phenol, 2.5% thioanisole). Add 1.3 to 2.0 equivalents of 2,2'-Dithiobis(5-nitropyridine) (DTNP) per protecting group to the cocktail. Treat the peptidyl-resin with this mixture for 1-2 hours at room temperature. This method utilizes the electrophilic nature of DTNP in TFA to facilitate deprotection without heavy metals.

Strategic Pathway for Selecting a Cysteine Protecting Group

The following diagram illustrates a logical workflow for choosing a protecting group based on your synthesis strategy and desired outcome.

G Cysteine Protecting Group Selection Start Start: Select Cysteine Protecting Group SPPS_Strategy What is the SPPS Strategy? Start->SPPS_Strategy Fmoc Fmoc/tBu Chemistry SPPS_Strategy->Fmoc Boc Boc/Benzyl Chemistry SPPS_Strategy->Boc Orthogonality Orthogonality Required? Fmoc->Orthogonality Mob Mob (Stable, >90% TFA/DTNP) Boc->Mob Compatible with HF cleavage AcidLabile Use Acid-Labile Group Orthogonality->AcidLabile For sequential disulfide formation RedoxOrtho Use Redox-Labile Group Orthogonality->RedoxOrtho For orthogonal to acid-labile groups AcidChoice Select Acid-Labile Group AcidLabile->AcidChoice RedoxChoice Select Redox-Labile Group RedoxOrtho->RedoxChoice Trt Trt (Very Labile, 1-5% TFA) AcidChoice->Trt For global deprotection Dpm Dpm (Intermediate, 60-95% TFA) AcidChoice->Dpm For moderate stability during handling AcidChoice->Mob For high stability until final step Outcome Proceed with Synthesis and Deprotection Trt->Outcome Dpm->Outcome Mob->Outcome STmp STmp (Fast reduction) RedoxChoice->STmp For speed and completeness Acm Acm (Oxidative removal) RedoxChoice->Acm For simultaneous oxidation/cyclization StBu StBu (Slow reduction) RedoxChoice->StBu When standard reduction is acceptable STmp->Outcome Acm->Outcome StBu->Outcome

Key Strategic Considerations

When planning your synthesis, keep these broader points in mind:

  • Orthogonality is Key for Complex Peptides: The synthesis of peptides containing multiple disulfide bonds requires fully orthogonal protecting groups [1] [6]. A typical strategy combines an acid-labile group (e.g., Trt), a group removable by iodine oxidation (e.g., Acm), and a group removable by reduction (e.g., STmp or StBu). This allows for the sequential, regioselective formation of each disulfide bond [1] [4].
  • Mechanism of Acid Lability: The stability of acid-labile groups like Trt, Dpm, and Mob is directly related to the stability of the carbocation formed during TFA treatment. The order of carbocation stability is ArCH₂⁺ (Bzl) < Ar₂CH⁺ (Dpm) < Ar₃C⁺ (Trt), which explains why Trt is the most labile and groups like Mob require stronger conditions [3].
  • Evolution of Reagents: Newer methods and reagents continue to emerge to address limitations. For example, the use of DTNP provides a milder, metal-free path to remove stubborn Mob groups [4], and the STmp group was developed to offer faster and more reliable deprotection compared to StBu [6].

References

Fmoc-S-methyl-L-cysteine stability indicating methods

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Role in Peptide Synthesis

Fmoc-S-methyl-L-cysteine is a protected cysteine derivative used in Solid-Phase Peptide Synthesis (SPPS) [1]. Its key characteristics are:

  • Primary Function: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group, while the S-methyl group protects the thiol (-SH) side chain of cysteine during peptide chain assembly [1]. This protection is crucial to prevent unwanted side reactions like oxidation or the formation of incorrect disulfide bonds [2] [3].
  • Research Applications: It is significant in studying redox mechanisms, metal-binding properties, creating self-assembling peptides for nanomaterials, and investigating post-translational modifications [1].

Reference Methodology for a Related Compound

While a dedicated method for this compound is not available, a fully validated stability-indicating HPLC method for Methylseleno-L-cysteine (l-SeMC) is documented [4]. This method can be a strong technical foundation for developing an assay for your target compound, as both are non-proteinogenic, sulfur-containing cysteine analogs.

The table below summarizes the key validation parameters for this reference method [4]:

Validation Parameter Result for Bulk Drug Result for Drug Product
Accuracy 99-100% 98-99%
Method Precision <1% RSD 3% RSD
Limit of Quantitation (LOQ) 0.1 µg/mL (or 0.002 µg on column)
Detection Wavelength 220 nm
Forced Degradation Studies Performed under acid, base, and oxidative conditions

Detailed Experimental Protocol [4]:

  • Instrumentation: HPLC with UV detection.
  • Column: Phenomenex Gemini C18 (150 x 4.6 mm, 3.0 µm).
  • Mobile Phase: Isocratic elution with a mixture of 85:15 (v/v) buffer (0.3% phosphoric acid and 5 g/L sodium 1-octanesulfonate in water) and methanol.
  • Flow Rate: 1.0 mL/min.
  • Sample Preparation: The bulk drug or drug product is dissolved in the mobile phase at a concentration of about 0.1 mg/mL.
  • Analysis: The total runtime is 35 minutes, with the analyte eluting at approximately 16 minutes.
  • Specificity: The method's stability-indicating nature was confirmed through forced degradation studies using 0.1 N NaOH (base), 0.1 N HCl (acid), and 0.003% H₂O₂ (oxidant) over about 24 hours.

How to Proceed with Your Analysis

Since a direct method is not published, you will likely need to adapt an existing protocol. Here is a logical workflow to guide your experimentation, based on the information found.

Start Start: Develop Stability Method Step1 1. Adopt/Adapt Reference Method • Use C18 column • UV detection ~220 nm • Acidic ion-pairing mobile phase Start->Step1 Step2 2. Validate Method Specificity • Perform forced degradation - Acid (0.1N HCl) - Base (0.1N NaOH) - Oxidant (e.g., H₂O₂) Step1->Step2 Step3 3. Confirm Stability-Indicating Power • Check peak purity (e.g., DAD) • Ensure baseline separation of degradants from main peak Step2->Step3 Step4 4. Full Method Validation • Accuracy, Precision, Linearity • LOQ/LOD, Robustness Step3->Step4 Result Outcome: Validated Stability- Indicating HPLC Method Step4->Result

  • Leverage the Reference Method: The protocol for Methylseleno-L-cysteine is an excellent starting point due to the structural similarity [4]. You can begin by using these conditions and then optimize parameters like mobile phase composition, gradient, and pH for this compound.
  • Explore Other Techniques: The literature also describes an LC-MS/MS method for quantifying the deprotected form, S-methyl-L-cysteine, in biological fluids [5]. If your analysis requires higher sensitivity or specificity for complex mixtures, mass spectrometry is a powerful alternative to explore.

References

×

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

357.10347926 Da

Monoisotopic Mass

357.10347926 Da

Heavy Atom Count

25

Wikipedia

Fmoc-S-Methyl-L-Cysteine

Dates

Last modified: 08-15-2023

Explore Compound Types